Enalapril Maleate
Description
This compound is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of); Enalaprilat (related); this compound; felodipine (component of) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-QFPUQLAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75847-73-3 (Parent) | |
| Record name | Enalapril maleate [USAN:USP:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |
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DSSTOX Substance ID |
DTXSID30896796 | |
| Record name | Enalapril maleate | |
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Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76420-75-2, 76095-16-4 | |
| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |
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| Record name | Enalapril maleate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Enalapril maleate [USAN:USP:JAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |
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| Record name | Enalapril maleate | |
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| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |
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| Record name | ENALAPRIL MALEATE | |
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Foundational & Exploratory
Pharmacodynamics of Enalaprilat in Renal Hypertensive Rat Models: A Technical Guide
This technical guide provides an in-depth analysis of the pharmacodynamic effects of enalaprilat, the active metabolite of enalapril, in established rat models of renal hypertension. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, enalaprilat prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. This inhibition leads to reduced plasma levels of Angiotensin II, which in turn causes vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and renal sodium retention.[1][2]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.
Experimental Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension
The most common model for studying renovascular hypertension is the two-kidney, one-clip (2K1C) Goldblatt model.[3] This model effectively mimics human renovascular hypertension, where stenosis of a renal artery leads to renin-dependent hypertension.[4] The procedure involves placing a clip on one renal artery, which reduces blood flow to that kidney, causing ischemia.[3] This ischemic kidney then increases its secretion of renin, activating the RAAS and leading to a sustained rise in systemic blood pressure.[3][5]
Caption: Experimental workflow for the 2K1C renal hypertensive rat model.
Pharmacodynamic Effects of Enalaprilat
Enalaprilat administration leads to a significant reduction in mean arterial pressure (MAP) in hypertensive rat models. This antihypertensive effect is accompanied by profound changes in renal hemodynamics. Notably, enalaprilat increases renal blood flow (RBF), primarily by inducing preglomerular vasodilation and thereby reducing renal vascular resistance (RVR).[6][7][8] In some studies, the glomerular filtration rate (GFR) remains largely unchanged despite the drop in systemic pressure.[2][6][7]
Table 1: Quantitative Effects of Enalapril/Enalaprilat on Hemodynamic Parameters
| Rat Model | Drug & Dose | Parameter | Control/Baseline Value | Treated Value | Reference |
|---|---|---|---|---|---|
| TGR(mRen2)27 | Enalapril | Glomerular Capillary Pressure | 54 ± 1 mm Hg | 50 ± 1 mm Hg | [6][7] |
| TGR(mRen2)27 | Enalapril | Renal Blood Flow (RBF) | 6.5 ± 0.5 mL/min/g | 9.0 ± 0.7 mL/min/g | [6][7] |
| 2K1C Hypertensive | Enalaprilat (IV) | Clipped Kidney DTPA Clearance | - | Reduced by 40% | [9] |
| Hydropenic Normotensive | Enalaprilat (low-dose) | Renal Vascular Resistance (RVR) | 17.8 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | 13.7 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g | [8] |
| Spontaneously Hypertensive | Enalapril (25 mg/kg/day) | Mean Arterial Pressure (MAP) | 159 ± 5 mm Hg | 114 ± 3 mm Hg |[10] |
TGR(mRen2)27: Transgenic rats harboring the mouse Renin-2 gene; DTPA: Diethylenetriaminepentaacetic acid.
Beyond its hemodynamic effects, long-term treatment with enalapril demonstrates significant renoprotective properties. It effectively reduces albuminuria, a key marker of glomerular injury.[6][7][11] This improvement in renal function is associated with the prevention of glomerulosclerosis.[6][7] The beneficial effects on the kidney are attributed to both the control of systemic hypertension and the suppression of the intrarenal RAAS.[6][7]
Table 2: Effects of Enalapril on Renal Injury Markers
| Rat Model | Drug & Dose | Parameter | Control/Untreated Value | Treated Value | Reference |
|---|---|---|---|---|---|
| TGR(mRen2)27 | Enalapril | Albuminuria | 59 ± 6 mg/day | 9 ± 2 mg/day | [6][7] |
| 5/6 Renal Ablation | Enalapril (40 mg/L) | Systolic Blood Pressure (SBP) | ~150 mm Hg (Vehicle) | 124 ± 5 mm Hg | [12] |
| 2K1C Hypertensive | Enalapril (alone) | Albuminuria | Significantly increased | No significant effect | [11] |
| 2K1C Hypertensive | Enalapril + Nitrendipine | Albuminuria | Significantly increased | Not significantly different from normotensive controls |[11] |
Experimental Protocols
-
Animal Model : Male Sprague-Dawley or Wistar rats (e.g., 350-400 g) are commonly used.[3]
-
Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of 10% chloral hydrate (0.3 ml/100 g) or isoflurane.[3][4]
-
Surgical Procedure :
-
A flank or lumbar incision is made to expose the left kidney and its renal artery.[3][5]
-
The renal artery is carefully isolated from the renal vein and surrounding tissues by blunt dissection.[3]
-
A U-shaped silver or titanium clip with a precisely defined internal gap (e.g., 0.23 mm) is placed around the left renal artery to induce stenosis.[3][5] The contralateral (right) kidney is left untouched.
-
The incision is closed in layers. Sham-operated control animals undergo the same procedure without the placement of the clip.[3]
-
-
Post-Operative Care & Development : Animals are allowed to recover for a period of 4 to 7 weeks, during which hypertension develops. Blood pressure is monitored periodically to confirm the hypertensive state.[5][11]
-
Enalaprilat Administration : For acute studies, enalaprilat is administered intravenously. A typical dose is 30 micrograms/kg.[9]
-
Enalapril Administration : For chronic studies, enalapril is often administered orally, for instance, at a dose of 2.5 mg/kg twice daily via gastric intubation or mixed in drinking water.[10][13]
-
Blood Pressure Measurement : Blood pressure can be measured directly via arterial catheterization or non-invasively using tail-cuff plethysmography.[3][5]
-
Renal Function Assessment : Renal clearance studies using agents like technetium-99m-DTPA are performed to assess GFR and RBF in the clipped and unclipped kidneys.[9] Urine is collected over 24-hour periods to measure albumin or protein excretion rates.[14]
Caption: Logical cascade of Enalaprilat's therapeutic effects in renal hypertension.
Conclusion
Enalaprilat effectively lowers blood pressure and confers significant renoprotective effects in rat models of renovascular hypertension. Its primary mechanism involves the inhibition of ACE within the RAAS, leading to favorable hemodynamic changes including reduced systemic and renal vascular resistance. The data consistently show that treatment can ameliorate key markers of renal damage such as albuminuria and glomerulosclerosis. The 2K1C Goldblatt rat model remains a valuable and relevant tool for investigating the pharmacodynamics of ACE inhibitors and developing novel therapies for renovascular hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 5. ijpp.com [ijpp.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Enalaprilat-enhanced renography in a rat model of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differing effects of enalapril and losartan on renal medullary blood flow and renal interstitial hydrostatic pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Evaluation of enalapril affecting the renin-angiotensin system in normal and stress-induced rats based on urinary metabolites of amines and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril Maleate's Role in Modulating the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril maleate, a potent and widely used angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its modulation of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. This technical guide provides an in-depth analysis of the mechanism of action of enalapril, supported by quantitative data from clinical studies, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The renin-angiotensin-aldosterone system is a complex and interconnected hormonal system that is integral to cardiovascular and renal homeostasis.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, congestive heart failure, and chronic kidney disease. This compound, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat.[3][4] Enalaprilat is a highly specific inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[5][6] By inhibiting ACE, enalaprilat effectively disrupts the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This inhibition sets off a cascade of physiological effects that collectively contribute to the lowering of blood pressure and a reduction in cardiac workload.[3][7]
Mechanism of Action of this compound on the RAAS
Enalapril's primary mechanism of action is the competitive inhibition of ACE.[3][4] This inhibition has two major consequences on the RAAS and related systems:
-
Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II.[3][8] Angiotensin II is a powerful vasoconstrictor that increases blood pressure by narrowing blood vessels.[8] It also stimulates the adrenal cortex to release aldosterone.[8] By blocking the formation of angiotensin II, enalapril leads to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[3]
-
Potentiation of Bradykinin: ACE is also identical to kininase II, an enzyme that degrades bradykinin.[6] Bradykinin is a potent vasodilator peptide.[9] By inhibiting ACE, enalapril increases the levels of bradykinin, which further contributes to vasodilation and the blood pressure-lowering effect.[3][9]
The net effect of these actions is a decrease in total peripheral resistance, a reduction in aldosterone secretion, and a consequent decrease in sodium and water retention.[5][6]
Quantitative Effects of this compound on RAAS Components and Blood Pressure
Clinical studies have extensively documented the quantitative effects of enalapril on key components of the RAAS and on blood pressure. The following tables summarize findings from a dose-response study in patients with renovascular hypertension.
| Mean Blood Pressure (mmHg) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |
| 4 hours post-dose | 128.06 ± 4.63 | 115.62 ± 3.85 | 112.50 ± 4.11 | 108.11 ± 4.29 |
| 24 hours post-dose | 127.09 ± 3.73 | 121.21 ± 3.98 | 118.15 ± 4.15 | 115.20 ± 4.01 |
Data from a study on patients with renovascular hypertension.[10]
| Plasma Renin Activity (ng/mL/h) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |
| 4 hours post-dose | 2.31 ± 0.61 | 4.80 ± 1.22 | 5.10 ± 1.35 | 5.35 ± 1.40 |
| 24 hours post-dose | 1.99 ± 0.64 | 2.98 ± 0.85 | 3.55 ± 1.01 | 4.21 ± 1.15 |
Data from a study on patients with renovascular hypertension.[10]
| Plasma Aldosterone (ng/dL) | Placebo | 10 mg Enalapril | 20 mg Enalapril | 40 mg Enalapril |
| 4 hours post-dose | 18.35 ± 2.29 | 7.83 ± 0.97 | 7.50 ± 0.91 | 7.15 ± 0.88 |
| 24 hours post-dose | 20.35 ± 3.28 | 12.50 ± 1.85 | 11.80 ± 1.75 | 11.10 ± 1.65 |
Data from a study on patients with renovascular hypertension.[10]
A separate study in patients with essential hypertension receiving 20 mg of enalapril daily for 120 days demonstrated a significant and progressive decrease in angiotensin II levels from 12.42 ± 2.15 to 5.45 ± 1.68 pg/ml.[7] This study also observed a significant decrease in plasma norepinephrine levels.[7]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in clinical and preclinical studies to evaluate the effects of enalapril on the RAAS.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: This method quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by RIA.
Protocol Overview:
-
Sample Collection and Handling:
-
Collect whole blood in chilled EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma frozen at -20°C or lower until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To inhibit angiotensin-converting enzyme and angiotensinases, add specific inhibitors such as EDTA and a serine protease inhibitor (e.g., PMSF or DFP).
-
Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.7-6.0).
-
Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours, can be extended for low-renin samples) to allow for the generation of angiotensin I.
-
A parallel sample is kept at 4°C during the incubation period to serve as a blank.
-
-
Radioimmunoassay for Angiotensin I:
-
Prepare a standard curve using known concentrations of angiotensin I.
-
In assay tubes, combine the plasma incubate (or standard), radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific anti-angiotensin I antibody.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.
-
Separate the antibody-bound and free angiotensin I using a separation agent such as dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.
-
-
Calculation of PRA:
-
PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/h).
-
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a competitive immunoassay where angiotensin II in the sample competes with a fixed amount of labeled angiotensin II for a limited number of binding sites on a specific antibody.
Protocol Overview:
-
Sample Collection and Preparation:
-
Collect blood in chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Centrifuge immediately at 4°C and store the plasma at -80°C.
-
Prior to the assay, samples may require extraction and purification, often using solid-phase extraction (SPE) cartridges, to remove interfering substances.
-
-
ELISA Procedure:
-
The wells of a microplate are pre-coated with a capture antibody specific for angiotensin II.
-
Add standards with known concentrations of angiotensin II and the prepared plasma samples to the wells.
-
Add a fixed amount of biotinylated angiotensin II to each well.
-
During incubation, the angiotensin II in the sample and the biotinylated angiotensin II compete for binding to the capture antibody.
-
After incubation and washing, add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated angiotensin II.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of angiotensin II in the samples by interpolating from the standard curve.
-
Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly specific and sensitive method involves the chromatographic separation of aldosterone from other plasma components followed by its detection and quantification by mass spectrometry.
Protocol Overview:
-
Sample Preparation:
-
To a plasma sample, add a known amount of a stable isotope-labeled internal standard of aldosterone (e.g., d4-aldosterone).
-
Perform a protein precipitation step, often with a solvent like acetonitrile or methanol, to remove proteins.
-
Extract aldosterone and the internal standard from the supernatant using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatograph.
-
Separate aldosterone from other compounds on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol with a modifier like formic acid or ammonium fluoride).
-
The eluent from the LC is introduced into the mass spectrometer.
-
Ionize aldosterone, typically using electrospray ionization (ESI) in negative or positive mode.
-
Select the precursor ion of aldosterone in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Select specific product ions in the third quadrupole (Q3) for detection. This process is known as multiple reaction monitoring (MRM).
-
Quantify aldosterone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.
-
Animal Model: Spontaneously Hypertensive Rat (SHR)
Objective: To evaluate the antihypertensive effect of enalapril in a genetic model of hypertension.
Protocol Overview:
-
Animals:
-
Use male or female Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
-
Enalapril Administration:
-
Begin treatment at an age when hypertension is developing or established (e.g., 6-12 weeks of age).
-
Administer this compound orally, either by gavage or dissolved in the drinking water, at various doses (e.g., 10, 30 mg/kg/day).
-
The control groups (SHR and WKY) receive the vehicle (e.g., water).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.
-
For continuous and more accurate blood pressure monitoring, implant radiotelemetry transmitters.
-
-
Tissue and Blood Collection:
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture into EDTA-containing tubes for RAAS component analysis.
-
Perfuse and collect organs such as the heart, kidneys, and aorta for histological or molecular analysis to assess target organ damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalapril.
Caption: The Bradykinin pathway and the effect of Enalapril on ACE (Kininase II).
Caption: A generalized experimental workflow for evaluating the effects of Enalapril.
Conclusion
This compound is a cornerstone in the management of cardiovascular diseases, primarily through its potent modulation of the renin-angiotensin-aldosterone system. By inhibiting angiotensin-converting enzyme, enalapril effectively reduces the levels of the vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, while simultaneously potentiating the vasodilator bradykinin. This multifaceted mechanism of action leads to a significant reduction in blood pressure and an improvement in cardiac function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of ACE inhibitors. The continued investigation into the nuanced effects of enalapril and other RAAS inhibitors will undoubtedly lead to further advancements in the treatment of cardiovascular and renal diseases.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Effects of this compound on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of ACE Inhibition by Enalapril
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enalapril, a cornerstone in the management of hypertension and heart failure, is a pro-drug that is converted to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] While its primary mechanism of action via the Renin-Angiotensin-Aldosterone System (RAAS) is well-documented, the full spectrum of its therapeutic effects is attributable to a complex network of downstream signaling pathways. This technical guide provides a comprehensive investigation into these pathways, moving beyond the canonical RAAS blockade to explore the roles of the bradykinin-nitric oxide axis, the counter-regulatory ACE2/Angiotensin-(1-7) system, and various anti-inflammatory and anti-proliferative cascades. This document summarizes key quantitative data, provides detailed experimental protocols for cited research, and utilizes pathway diagrams to elucidate the intricate molecular mechanisms modulated by enalapril.
The Canonical Pathway: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The most well-characterized effect of enalapril is the suppression of the RAAS, a critical regulator of blood pressure and electrolyte balance.[2][4]
1.1 Mechanism of Action
The enzyme renin cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I). ACE, a peptidyl dipeptidase, then converts Ang I into the potent vasoconstrictor, Angiotensin II (Ang II).[2][3][5] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, sodium and water retention via aldosterone secretion from the adrenal cortex, and stimulation of vascular smooth muscle cell hypertrophy.[1][4]
Enalaprilat competitively inhibits ACE, thereby blocking the formation of Ang II.[1][3] This inhibition leads to a cascade of beneficial hemodynamic effects:
-
Decreased Angiotensin II Levels: Results in reduced vasopressor activity and vasodilation of peripheral vessels.[1][2][5]
-
Decreased Aldosterone Secretion: Leads to reduced sodium and water reabsorption and a mild increase in serum potassium.[2][5][6]
-
Increased Plasma Renin Activity: Occurs due to the removal of the negative feedback loop that Ang II exerts on renin secretion.[1][5]
1.2 Quantitative Effects on RAAS Components
| Parameter | Organism/Model | Treatment | Outcome | Reference |
| Plasma Angiotensin II | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented increase in Ang II levels | [7][8] |
| Serum Potassium | Hypertensive Patients | Enalapril (up to 48 weeks) | Mean increase of ~0.2 mEq/L | [2] |
The Bradykinin-Nitric Oxide (NO) Axis
A critical secondary mechanism of enalapril's action stems from the fact that ACE is identical to Kininase II, the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[2][5][9]
2.1 Bradykinin Potentiation and Downstream Effects
By inhibiting Kininase II, enalapril increases the bioavailability of bradykinin.[5][10][11] Elevated bradykinin levels contribute significantly to the therapeutic effects of enalapril through several mechanisms:
-
Nitric Oxide (NO) Production: Bradykinin binds to its B2 receptor on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).[12] This leads to increased production of NO, a powerful vasodilator that relaxes vascular smooth muscle.[12][13] Studies have shown that enalapril treatment restores eNOS mRNA levels and increases the release of NO metabolites.[13][14]
-
Prostaglandin Synthesis: The potentiation of bradykinin also augments the production of vasodilatory prostaglandins, such as prostacyclin (PGI2), further contributing to blood pressure reduction.[5][14]
2.2 Quantitative Effects on the Bradykinin-NO Axis
| Parameter | Organism/Model | Treatment | Outcome | Reference |
| Bradykinin-induced Wheal | Healthy Male Volunteers | 5 mg Enalapril (oral) | Significantly increased skin wheal response to intradermal bradykinin | [10][11] |
| Forearm Blood Flow Response to Bradykinin | Heart Failure Patients | Enalapril (10 mg BID, 5 weeks) | Peak vasodilation of 357±67% (vs. 230±46% with losartan) | [9][15] |
| Serum Reactive Nitrite Intermediates (RNI) | Hypertensive Patients | Enalapril | Increased from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL (p < 0.05) | [13] |
| Exhaled NO Release Rate | Normotensive Subjects | Enalapril | Increased from 36.9±5.1 pmol/s to 58.3±7.3 pmol/s (p < 0.01) | [12] |
| Aortic eNOS mRNA | L-NAME-treated Rats | Enalapril (1 mg/kg/day, 2 weeks) | Completely restored eNOS mRNA levels | [14] |
Modulation of the Counter-Regulatory RAAS Axis: ACE2 and Angiotensin-(1-7)
The RAAS is now understood to have a counter-regulatory arm centered on Angiotensin-Converting Enzyme 2 (ACE2).[16][17] This pathway often opposes the actions of the classical ACE/Ang II/AT1R axis.
3.1 The ACE2/Ang-(1-7)/Mas Receptor Pathway
ACE2 is a homolog of ACE that is not inhibited by enalapril.[7] It functions by cleaving Ang II to form the heptapeptide Angiotensin-(1-7) [Ang-(1-7)].[7] Ang-(1-7) is a potent vasodepressor peptide that exerts its effects by binding to the Mas receptor, leading to vasodilation and anti-proliferative effects that counteract Ang II.[16][17][18] ACE2 can also cleave Ang I to form Angiotensin-(1-9), which is then converted by ACE to Ang-(1-7).[7]
In pathological states such as myocardial infarction, ACE2 expression and activity can be downregulated.[7][8] Enalapril treatment has been shown to prevent this downregulation, thereby preserving the protective, counter-regulatory arm of the RAAS.[7][8] This suggests that part of enalapril's benefit in cardiac remodeling is maintaining the balance between the two arms of the RAAS.
3.2 Quantitative Effects on the Counter-Regulatory RAAS Axis
| Parameter | Organism/Model | Treatment | Outcome | Reference |
| Left Ventricular ACE2 Activity & mRNA | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in ACE2 activity and mRNA levels seen post-infarction | [7][8] |
| Plasma ACE2 Activity | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in plasma ACE2 activity | [7][8] |
| Circulating Ang-(1-9) | Myocardial Infarcted Rat | Enalapril (8 weeks) | Prevented the decrease in circulating Ang-(1-9) levels | [7][8] |
| Plasma Ang-(1-7) | Myocardial Infarcted Rat | Enalapril (8 weeks) | No significant changes observed | [7][8] |
Anti-inflammatory and Anti-proliferative Pathways
Beyond its hemodynamic effects, enalapril exerts significant influence on pathways involved in inflammation and cellular proliferation, which are crucial in the pathogenesis of atherosclerosis and end-organ damage.
4.1 Attenuation of Inflammatory Signaling
Enalapril has been demonstrated to reduce systemic and local inflammation through multiple downstream pathways:
-
Adhesion Molecules and Chemokines: Treatment with enalapril significantly decreases plasma levels of circulating adhesion molecules, including E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[19] It also reduces levels of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to the vascular wall.[19]
-
TLR2/NF-κB Pathway: In chronic heart failure models, enalapril has been shown to inhibit the Toll-like receptor 2 (TLR2)/Nuclear Factor-κB (NF-κB) signaling pathway.[20] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase-9 (MMP-9).[20]
4.2 Inhibition of Proliferative Signaling
-
MAPK/ERK Pathway: Ang II is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes vascular smooth muscle cell (VSMC) proliferation and hypertrophy. Studies in spontaneously hypertensive rats have shown that enalapril significantly reduces the levels of key MAPK pathway components MEK1 and phosphorylated ERK (p-42/44 ERK), contributing to the prevention of aortic remodeling.[21]
4.3 Quantitative Effects on Inflammatory and Proliferative Markers
| Parameter | Organism/Model | Treatment | Outcome | Reference |
| cVCAM-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 19% decrease (p=0.003) | [19] |
| cICAM-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 15% decrease (p=0.002) | [19] |
| cE-selectin | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 13% decrease (p=0.007) | [19] |
| MCP-1 | Hypertensive Patients | Enalapril (~17 mg/day, 8 weeks) | 13% decrease (p<0.001) | [19] |
| TLR2 & NF-κB Protein | CHF Rabbit Model | Enalapril | Significantly downregulated protein expression | [20] |
| Serum TNF-α & MMP-9 | CHF Rabbit Model | Enalapril | Significantly reduced serum levels | [20] |
| MEK1 & p-42/44 ERK | Hypertensive Rat Aorta | Enalapril | Significantly reduced protein levels | [21] |
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the downstream effects of enalapril.
5.1 Protocol: In Vitro ACE Inhibition Assay
This assay quantifies the ability of a compound like enalaprilat to inhibit ACE activity. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[22][23]
-
Reagent Preparation:
-
ACE Solution: Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) at a concentration of 100 mU/mL in a suitable buffer (e.g., potassium phosphate buffer with 300 µM NaCl, pH 8.3).[24]
-
Substrate Solution: Prepare a solution of HHL at a concentration of 5-8 mM in the same buffer.[23]
-
Inhibitor Solution: Prepare serial dilutions of the test inhibitor (e.g., enalaprilat) to determine the IC50 value.
-
Stop Solution: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 30 µL of the ACE solution for 10 minutes at 37°C.[23]
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the mixture for 30-60 minutes at 37°C.[23]
-
Extract the hippuric acid formed with 375-1500 µL of ethyl acetate.[23][25]
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate (top layer) to a new tube and evaporate to dryness.
-
Re-dissolve the dried hippuric acid in deionized water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[23][25]
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
5.2 Protocol: Western Blotting for Signaling Protein Expression
This protocol is used to detect and quantify specific proteins (e.g., TLR2, NF-κB, p-ERK) in tissue homogenates.
-
Protein Extraction: Homogenize tissue samples (e.g., heart, aorta) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-TLR2) diluted in blocking buffer.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
The clinical efficacy of enalapril extends far beyond its primary function as an inhibitor of the RAAS. Its pleiotropic effects are a result of modulating a complex and interconnected web of signaling pathways. By potentiating the bradykinin-nitric oxide axis, enalapril enhances vasodilation and endothelial function. By preserving the counter-regulatory ACE2/Ang-(1-7) pathway, it helps to maintain a crucial balance against the deleterious effects of Angiotensin II, particularly in the context of cardiac remodeling. Furthermore, its ability to attenuate key inflammatory and proliferative signaling cascades, such as the TLR2/NF-κB and MAPK/ERK pathways, provides a molecular basis for its vasculo-protective and anti-atherogenic properties. A thorough understanding of these downstream mechanisms is paramount for researchers and clinicians seeking to optimize cardiovascular therapies and develop next-generation drugs targeting these intricate pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Enalapril attenuates downregulation of Angiotensin-converting enzyme 2 in the late phase of ventricular dysfunction in myocardial infarcted rat [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of enalapril on the skin response to bradykinin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of enalapril on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Effects of enalapril and losartan on circulating adhesion molecules and monocyte chemotactic protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Enalapril on TLR2/NF-κB Signaling Pathway and Inflammatory Factors in Rabbits with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Different effects of amlodipine and enalapril on the mitogen-activated protein kinase/extracellular signal-regulated kinase kinase-extracellular signal-regulated kinase pathway for induction of vascular smooth muscle cell differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 23. researchgate.net [researchgate.net]
- 24. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 25. etflin.com [etflin.com]
Enalapril Maleate's Effect on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide
Issued: November 6, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily attributed to the suppression of the renin-angiotensin-aldosterone system (RAAS).[2][3] However, a significant body of evidence reveals that enalapril's benefits extend to the vascular endothelium, specifically by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This document provides an in-depth technical analysis of the molecular mechanisms, signaling pathways, and experimental evidence detailing the effects of enalapril on eNOS activity. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Dual Impact on eNOS
Enalapril is a prodrug, hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3] Enalaprilat competitively inhibits ACE, an enzyme that plays a dual role in vascular homeostasis: it converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[4][5] Enalapril's effect on eNOS activity is mediated through two primary, interconnected pathways resulting from this inhibition.
-
Bradykinin Potentiation: By inhibiting the degradation of bradykinin, enalapril increases its local concentration.[3] Bradykinin binds to B2 receptors on endothelial cells, initiating a signaling cascade that is a potent activator of eNOS.[6][7] This activation often involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation of eNOS at serine residue 1177, significantly enhancing its enzymatic activity.[8]
-
Angiotensin II Reduction: Enalapril decreases the production of angiotensin II.[5] Angiotensin II, through its AT1 receptor, promotes oxidative stress by activating NADPH oxidase, which generates superoxide anions. Superoxide rapidly scavenges NO, reducing its bioavailability, and can also uncouple eNOS, causing it to produce more superoxide instead of NO.[9] By reducing angiotensin II levels, enalapril mitigates this oxidative stress, thereby preserving NO and maintaining normal eNOS function.[10]
Visualized Signaling Pathway
The following diagram illustrates the dual mechanisms by which enalapril enhances eNOS activity and NO production.
Caption: Enalapril's dual mechanism on eNOS activity.
Quantitative Data from Preclinical and Clinical Studies
The effect of enalapril on eNOS activity and NO bioavailability has been quantified across various models. The tables below summarize key findings.
Table 1: Effect of Enalapril on NO Metabolites and eNOS Expression
| Study Model & Reference | Enalapril Dosage | Duration | Parameter Measured | Baseline/Control Value | Post-Enalapril Value | Percent Change | P-Value |
| Hypertensive Patients[11][12] | 5-10 mg/day | N/A | Serum Reactive Nitrite Intermediates (RNI) | 164.5 ± 20.2 nmol/mL | 266.9 ± 47.3 nmol/mL | +62.2% | < 0.05 |
| Normotensive Subjects[13][14] | 5 mg (single dose) | 4 hours | Exhaled NO Release Rate | 36.9 ± 5.1 pmol/s | 58.3 ± 7.3 pmol/s | +58.0% | < 0.01 |
| Migraine Patients[15][16] | 10 mg/day | 2 months | Serum Total Nitrite | (vs. Placebo) | (Significant Increase) | N/A | < 0.001 |
| L-NAME Treated Rats[17] | 1 mg/kg/day | 2 weeks | Aortic eNOS mRNA | Decreased vs. Control | Restored to Control Levels | N/A | N/A |
| Aged Rats[18] | N/A | 3 months | Tibialis Anterior eNOS Protein | (vs. Placebo) | Increased | N/A | N/A |
Table 2: Effect of Enalapril on Endothelial Function (Functional Outcomes)
| Study Model & Reference | Enalapril Dosage | Duration | Parameter Measured | Control/Placebo Value | Enalapril-Treated Value | Finding | P-Value |
| Migraine Patients[15][16] | 10 mg/day | 2 months | Flow-Mediated Dilation (FMD) | No significant change | Significant Increase | Enalapril improves FMD | 0.002 |
| Hypertensive Patients[19] | N/A | > 1 year | Flow-Mediated Dilation (FMD) | 13.5% (Normotensive Controls) | 7.9% | Did not normalize FMD | < 0.01 |
| L-NAME Treated Rats[17] | 1 mg/kg/day | 2 weeks | Acetylcholine-induced Relaxation | 52% reduction vs. Control | Consistent Recovery | Enalapril restores relaxation | N/A |
| Aging Rats[10] | 20 mg/kg | 30-55 days | Endothelium-dependent Relaxation | Impaired | Restored | Enalapril restores relaxation | N/A |
Note: Some studies report qualitative changes (e.g., "restored," "increased") without providing specific numerical values for comparison.
Detailed Experimental Protocols
Methodologies from key studies are outlined below to provide context for the presented data and facilitate experimental replication.
Protocol: eNOS Gene Expression in L-NAME-Treated Rats[17]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypertension: N(omega)-nitro-L-arginine methyl ester (L-NAME) administered in drinking water for 8 weeks to inhibit NOS and induce hypertension. Age-matched rats served as controls.
-
Drug Administration: In the final 2 weeks of the study, a subset of L-NAME-treated rats received enalapril at a dose of 1 mg/kg/day.
-
Tissue Collection: After 8 weeks, rats were euthanized, and the aortic tissue was excised.
-
eNOS mRNA Quantification: Total RNA was extracted from the aortic tissue. Reverse transcription was performed to synthesize cDNA. The relative expression of eNOS mRNA was quantified using a polymerase chain reaction (PCR)-based method, with results normalized to a housekeeping gene.
-
Functional Assay: Endothelium-dependent relaxation was assessed on norepinephrine-precontracted aortic rings in response to cumulative concentrations of acetylcholine (ACh, from 10⁻¹⁰ to 10⁻⁴ M).
Protocol: Nitric Oxide Metabolite Measurement in Hypertensive Patients[11][12]
-
Study Population: 25 consecutive patients diagnosed with essential hypertension.
-
Study Design: Pre- and post-treatment analysis.
-
Intervention: Patients were treated with enalapril (dosages varied based on clinical need).
-
Sample Collection: Blood samples were collected from each patient before the initiation of enalapril therapy and again after a stable therapeutic effect was achieved. Serum was separated for analysis.
-
Biochemical Analysis:
-
Reactive Nitrite Intermediates (RNI): Serum levels of nitrites (NO₂⁻), stable end-products of NO metabolism, were measured using the Griess reaction. This colorimetric assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite in an acidic medium to form a colored azo compound, quantifiable by spectrophotometry at 540 nm.
-
Citrulline Measurement: Serum citrulline, a co-product of the eNOS reaction, was also measured.
-
Visualized Experimental Workflow
The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial investigating enalapril's effect on endothelial function.
Caption: Workflow of a randomized controlled trial.
Discussion and Conclusion
While many studies show a positive effect, some nuances exist. For instance, long-term enalapril treatment in hypertensive patients did not fully normalize endothelial function as measured by FMD when compared to healthy controls, suggesting that established hypertension may involve vascular remodeling not entirely reversible by ACE inhibition alone.[19] Furthermore, the acute increase in exhaled NO was observed in normotensive but not hypertensive subjects in one study, indicating that the response may be blunted in the setting of established endothelial dysfunction.[13][14]
References
- 1. Enalapril - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 4. proteopedia.org [proteopedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bradykinin B2 receptor-dependent enhancement of enalapril-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bradykinin in the Regulation of Endothelial Nitric Oxide Synthase Expression by Cardiovascular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms underlying pharmacological stimulation of eNOS expression and eNOS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of enalapril on nitric oxide synthesis, oxidative metabolism, and vascular tone in aging rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enalapril acts through release of nitric oxide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Effect of enalapril on exhaled nitric oxide in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enalapril improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enalapril improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enalapril and quinapril improve endothelial vasodilator function and aortic eNOS gene expression in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Late-life enalapril administration induces nitric oxide-dependent and independent metabolic adaptations in the rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of essential arterial hypertension with enalapril does not result in normalization of endothelial dysfunction of the conduit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Prodrug Activation of Enalapril Maleate in Liver Microsomes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as an inactive prodrug, enalapril maleate, which requires metabolic activation to exert its therapeutic effect.[3][4][5] This activation process, primarily occurring in the liver, involves the hydrolysis of the ethyl ester moiety to form the pharmacologically active diacid metabolite, enalaprilat.[1][2][3][5] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[3][4][5] Understanding the specifics of this bioactivation, particularly within the context of liver microsomes, is critical for drug development, pharmacokinetic modeling, and predicting potential drug-drug interactions.
Mechanism of Activation: The Role of Carboxylesterase 1 (CES1)
The bioactivation of enalapril is not mediated by the cytochrome P450 system but by hepatic hydrolases.[2] The primary enzyme responsible for the de-esterification of enalapril to enalaprilat is human carboxylesterase 1 (CES1) , a major serine esterase found in the liver.[1][6][7] Studies using recombinant human enzymes have confirmed that enalapril is readily hydrolyzed by CES1, while the related enzyme CES2 shows no significant activity towards this substrate.[7] This enzymatic conversion is the rate-limiting step for the formation of the active drug and is crucial for its pharmacological impact.[6] Genetic variations in the CES1 gene have been shown to alter the catalytic activity of the enzyme, potentially affecting the metabolism of enalapril and influencing patient response.[6]
References
- 1. The Influence of the CES1 Genotype on the Pharmacokinetics of Enalapril in Patients with Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enalapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Genetic Polymorphisms on the Antihypertensive Efficacy of Enalapril Maleate: A Pharmacogenomic Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic action is primarily mediated by the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II and a subsequent decrease in blood pressure.[1][2][3] However, significant inter-individual variability in the antihypertensive response to enalapril is a well-documented clinical challenge. Emerging evidence strongly suggests that genetic polymorphisms, particularly within the RAAS pathway and other related biological systems, play a crucial role in modulating this response.[4][5] This technical guide provides a comprehensive overview of the current understanding of how genetic variations influence the efficacy of enalapril, presenting key data, experimental methodologies, and visual representations of the underlying biological and logical frameworks.
Core Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] Enalapril itself is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[1][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enalapril - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Impact of Renin–Angiotensin–Aldosterone System (RAAS) Gene Polymorphism in Essential Hypertension and Antihypertensive Drug Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics And Hypertension: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Molecular Docking of Enalaprilat with Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking of enalaprilat with its pharmacological target, the angiotensin-converting enzyme (ACE). Enalaprilat, the active metabolite of the prodrug enalapril, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the molecular interactions between enalaprilat and ACE is crucial for the rational design of novel and more effective antihypertensive drugs.
Introduction to Enalaprilat and Angiotensin-Converting Enzyme
Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a zinc-dependent metalloprotease.[3][4] ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][6] By blocking this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.[5][6]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, enalaprilat within the active site of ACE.[7][8] These studies provide valuable insights into the binding affinity, key intermolecular interactions, and the overall stability of the protein-ligand complex.
Experimental Protocols
A typical molecular docking workflow for studying the interaction of enalaprilat with ACE involves several key steps, from data retrieval and preparation to the docking simulation and analysis of results. The following protocol is a synthesis of methodologies reported in various studies.
Software and Resource Requirements
-
Molecular Graphics and Viewing Software: PyMOL, Chimera, or similar.
-
Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), or similar.[9][10]
-
Protein Data Bank (PDB): Access to the PDB for retrieving the crystal structure of the ACE-enalaprilat complex.
Preparation of the Receptor (Angiotensin-Converting Enzyme)
-
Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme in complex with enalaprilat can be obtained from the Protein Data Bank. A commonly used entry is PDB ID: 1UZE, which has a resolution of 1.82 Å.[2][11][12]
-
Protein Preparation:
-
The downloaded PDB file is loaded into a molecular modeling software.
-
All water molecules and any co-crystallized ligands other than the enalaprilat molecule of interest are typically removed.[13]
-
Missing hydrogen atoms are added to the protein structure.
-
The protein is checked for any missing residues or atoms, which are then repaired.
-
Charges are assigned to the protein atoms.
-
Preparation of the Ligand (Enalaprilat)
-
Ligand Extraction and Preparation: The enalaprilat molecule is extracted from the PDB file of the complex.
-
Energy Minimization: The 3D structure of enalaprilat is energy-minimized using a suitable force field to obtain a stable conformation.
-
Charge and Torsion Angle Assignment: Appropriate atomic charges and rotatable bonds (torsions) are defined for the ligand.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of ACE. This box encompasses the region where enalaprilat is known to bind, ensuring that the docking search is focused on the relevant area. The dimensions and center of the grid box are crucial parameters.
-
Docking Algorithm: The chosen docking software's algorithm is used to explore the conformational space of the ligand within the defined grid box. For example, in AutoDock Vina, a Lamarckian genetic algorithm is commonly employed.[10]
-
Scoring Function: The docking program utilizes a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores, with lower energy values typically indicating more favorable binding.[14]
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, a validation step is performed. This often involves re-docking the co-crystallized ligand (enalaprilat) back into the active site of the receptor.[11] The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15][16] One study reported a validation RMSD of 0.032 Å for re-docking enalaprilat into ACE.[15]
Analysis of Docking Results
The final docked poses are analyzed to understand the binding mode of enalaprilat. This includes identifying:
-
Key Intermolecular Interactions: Hydrogen bonds, hydrophobic interactions, and ionic interactions between enalaprilat and the amino acid residues of the ACE active site are examined.
-
Binding Affinity: The predicted binding energy provides a quantitative measure of the binding strength.
-
Conformation: The three-dimensional arrangement of the ligand in the active site is visualized and studied.
Quantitative Data from Enalaprilat-ACE Docking Studies
The following tables summarize key quantitative data obtained from experimental and computational studies of the enalaprilat-ACE interaction.
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | ~ 0.1 nM | [1] |
| Binding Energy (Docking) | -7.0 kcal/mol | [14] |
| RMSD (Re-docking Validation) | 0.032 Å | [15] |
| RMSD (MD Simulation) | 0.76 ± 0.04 Å | [3] |
Table 1: Quantitative Binding and Simulation Data for Enalaprilat with ACE.
| Interacting Residue | Type of Interaction |
| Gln281 | Hydrogen Bond |
| His353 | Hydrogen Bond, Hydrophobic |
| Ala354 | Hydrogen Bond |
| His383 | Hydrogen Bond |
| Glu384 | Hydrogen Bond |
| Lys511 | Hydrogen Bond |
| His513 | Hydrogen Bond |
| Tyr520 | Hydrogen Bond, Hydrophobic |
| Tyr523 | Hydrogen Bond |
| Zn²⁺ | Metal Coordination |
Table 2: Key Amino Acid Residues in the ACE Active Site Interacting with Enalaprilat. [17][18]
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
Caption: Inhibition of ACE by enalaprilat within the RAAS pathway.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Enalaprilat Interaction with ACE Active Site
Caption: Key interactions between enalaprilat and ACE active site residues.
Conclusion
Molecular docking studies of enalaprilat with angiotensin-converting enzyme provide a detailed picture of the molecular recognition process. The data and protocols presented in this guide highlight the critical interactions, particularly the coordination with the zinc ion and hydrogen bonding with key residues, that are responsible for the potent inhibitory activity of enalaprilat. This information is invaluable for the structure-based design of new ACE inhibitors with improved efficacy and selectivity, ultimately contributing to the development of better treatments for hypertension and related cardiovascular diseases.
References
- 1. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 11. Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE) [openmedicinalchemistryjournal.com]
- 12. PDB-1uze: Complex of the anti-hypertensive drug enalaprilat and the human t... - Yorodumi [pdbj.org]
- 13. ACE Inhibitory Activity and Molecular Docking of Gac Seed Protein Hydrolysate Purified by HILIC and RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mail.sciencebiology.org [mail.sciencebiology.org]
- 18. researchgate.net [researchgate.net]
Enalapril Maleate's Influence on Bradykinin Levels and its Physiological Consequences: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between enalapril maleate, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and bradykinin, a potent vasoactive peptide. Enalapril's therapeutic efficacy in managing hypertension and heart failure is intrinsically linked to its modulation of the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, leading to significant alterations in bradykinin levels and subsequent physiological responses. This document delves into the core mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Enalapril and the Dual Modulation of Vasoactive Peptides
This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II. This enzyme plays a crucial dual role in cardiovascular regulation:
-
Conversion of Angiotensin I to Angiotensin II: ACE is a key component of the RAAS, responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the release of aldosterone, which promotes sodium and water retention.
-
Degradation of Bradykinin: ACE is also the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator, into inactive peptide fragments.
By inhibiting ACE, enalaprilat simultaneously reduces the production of angiotensin II and inhibits the degradation of bradykinin. This dual action leads to a decrease in vasoconstriction and an increase in vasodilation, contributing to the overall antihypertensive effect of the drug. The affinity of ACE for bradykinin is reportedly higher than for angiotensin I, suggesting that ACE inhibitors may be more effective at preventing bradykinin degradation than at blocking angiotensin II production.[1]
Quantitative Impact of Enalapril on Bradykinin Levels
While the qualitative effect of enalapril on bradykinin is well-established, obtaining precise quantitative data on the changes in endogenous bradykinin concentrations in human plasma or urine following enalapril administration from clinical trials is challenging due to the peptide's short half-life and methodological difficulties in measurement. However, studies have successfully quantified the impact of enalapril on the stability of bradykinin in plasma.
Table 1: Effect of Enalapril on the Half-Life of Bradykinin in Human Plasma
| Parameter | Condition | Value | Fold Increase | Reference |
| Bradykinin Half-life | Normal Plasma (in vitro) | 34 seconds | - | [2] |
| Bradykinin Half-life | Normal Plasma + Enalaprilat (130 nM, in vitro) | 7.1 minutes | ~12-fold | [2] |
| Bradykinin Half-life | Plasma from healthy volunteers (before enalapril) | 39.5 seconds | - | [2] |
| Bradykinin Half-life | Plasma from healthy volunteers (after 2 oral doses of 10 mg this compound) | ~189.6 seconds | ~4.8-fold | [2] |
Note: The in vivo half-life increase was observed 24 hours after the last dose.
It is important to note that some studies in specific patient populations, such as those with low-renin essential hypertension, have not found significant changes in blood or urinary levels of bradykinin or its metabolite, des-Arg9-bradykinin, after treatment with enalapril.[1] This suggests that the systemic changes in bradykinin levels may not always be pronounced and that local tissue concentrations of bradykinin may play a more significant role in the physiological effects of ACE inhibitors.
Physiological Consequences of Elevated Bradykinin Levels
The accumulation of bradykinin due to ACE inhibition by enalapril leads to a cascade of physiological effects, some of which are therapeutically beneficial, while others manifest as adverse drug reactions.
Therapeutic Consequences
The cardioprotective effects of ACE inhibitors are, to a significant extent, attributed to the actions of bradykinin.[3] Bradykinin binds to its B2 receptors on endothelial cells, stimulating the release of several vasodilatory substances:
-
Nitric Oxide (NO): A potent vasodilator that relaxes vascular smooth muscle.
-
Prostacyclin (PGI2): A prostaglandin that also induces vasodilation and inhibits platelet aggregation.
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): Causes hyperpolarization of smooth muscle cells, leading to relaxation.
These bradykinin-mediated effects contribute to:
-
Lowering of Blood Pressure: Vasodilation reduces peripheral vascular resistance.
-
Antihypertensive Effects: Attenuation of the pressor effects of the sympathetic nervous system.
-
Anti-hypertrophic and Anti-atherosclerotic Effects: Beneficial effects on the structure of the heart and blood vessels.
Adverse Consequences
The same mechanism that provides therapeutic benefits can also lead to undesirable side effects:
-
Angioedema: A potentially life-threatening swelling of the face, lips, tongue, and airways. Increased bradykinin levels lead to increased vascular permeability, causing fluid to leak into the surrounding tissues. This is a rare but serious side effect of all ACE inhibitors.
-
Dry Cough: A persistent, non-productive cough is a common side effect. The accumulation of bradykinin in the lungs is thought to sensitize sensory nerve fibers, leading to the cough reflex. One study noted that plasma bradykinin tended to increase following daytime administration of enalapril, which was associated with cough in some patients, a phenomenon not observed with nighttime administration.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Enalapril's Effect on Bradykinin
The following diagram illustrates the central role of ACE in both the renin-angiotensin and kallikrein-kinin systems and how enalapril's inhibition of ACE leads to increased bradykinin levels.
Caption: Mechanism of enalapril action on the RAAS and bradykinin.
Experimental Workflow for Bradykinin Measurement
The accurate quantification of bradykinin in biological samples is critical for research in this area. The following diagram outlines a general workflow for measuring bradykinin levels in plasma.
Caption: General workflow for plasma bradykinin measurement.
Detailed Experimental Protocols
Measurement of Bradykinin by Enzyme Immunoassay (EIA)
Principle: This is a competitive immunoassay where bradykinin in the sample competes with a labeled bradykinin (e.g., biotinylated) for binding to a limited number of anti-bradykinin antibody sites. The amount of labeled bradykinin bound is inversely proportional to the concentration of bradykinin in the sample.
Materials:
-
96-well microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Bradykinin standard
-
Biotinylated bradykinin
-
Polyclonal anti-bradykinin antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Wash buffer
-
Assay buffer
-
Microplate reader
Protocol:
-
Sample Collection: Collect whole blood in tubes containing EDTA and protease inhibitors to prevent ex vivo bradykinin formation.
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma.
-
Standard Curve Preparation: Prepare a serial dilution of the bradykinin standard in assay buffer.
-
Assay Procedure: a. Add standards and samples to the wells of the microplate. b. Add biotinylated bradykinin to each well. c. Add the anti-bradykinin antibody to each well. d. Incubate the plate, then wash the wells. e. Add streptavidin-HRP conjugate to each well. f. Incubate and wash the wells again. g. Add TMB substrate and incubate until a color develops. h. Add the stop solution to stop the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength. b. Generate a standard curve by plotting the absorbance versus the concentration of the bradykinin standards. c. Determine the concentration of bradykinin in the samples by interpolating their absorbance values on the standard curve.
Measurement of Bradykinin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify bradykinin in complex biological matrices.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Internal standard (e.g., stable isotope-labeled bradykinin)
-
Solid-phase extraction (SPE) cartridges
-
Reagents for sample preparation (e.g., protein precipitation agents, buffers)
Protocol:
-
Sample Collection and Plasma Preparation: As described for the EIA method.
-
Sample Preparation: a. Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample to remove large proteins. b. Solid-Phase Extraction (SPE): i. Condition the SPE cartridge with methanol and then water. ii. Load the supernatant from the protein precipitation step onto the cartridge. iii. Wash the cartridge to remove interfering substances. iv. Elute the bradykinin from the cartridge with an appropriate solvent. c. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate bradykinin from other components on the analytical column using a gradient elution program. c. Detect and quantify bradykinin using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for bradykinin and the internal standard.
-
Data Analysis: a. Generate a calibration curve by analyzing standards of known bradykinin concentrations. b. Calculate the concentration of bradykinin in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound exerts its therapeutic effects by inhibiting ACE, which leads to a reduction in angiotensin II and an accumulation of bradykinin. This increase in bradykinin contributes significantly to the antihypertensive and cardioprotective actions of the drug. However, it is also the primary driver of adverse effects such as angioedema and cough. The quantitative analysis of bradykinin levels remains a complex but crucial area of research for understanding the full spectrum of ACE inhibitor activity and for the development of safer and more effective cardiovascular therapies. The detailed methodologies provided in this guide offer a foundation for researchers to accurately assess the impact of enalapril and other ACE inhibitors on the kallikrein-kinin system.
References
- 1. Immunoreactive bradykinin and [des-Arg9]-bradykinin in low-renin essential hypertension--before and after treatment with enalapril (MK 421) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of enalapril on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]
- 4. Chronopharmacology of enalapril in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In vivo experimental design for assessing enalapril maleate efficacy in animal models
Application Notes and Protocols for In Vivo Efficacy Assessment of Enalapril Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a widely prescribed antihypertensive prodrug.[1] Following oral administration, it is hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3][4] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical animal models, focusing on hypertension.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril exerts its therapeutic effect by intervening in the RAAS pathway. Understanding this pathway is crucial for designing experiments and interpreting results. The primary mechanism involves the inhibition of ACE, which in turn reduces the levels of angiotensin II and aldosterone, leading to decreased blood pressure.[2][4]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.
General Experimental Design Workflow
A typical in vivo study to assess the efficacy of this compound follows a structured workflow. This ensures robust and reproducible data collection. The following diagram outlines the key phases of the experimental design.
Caption: General workflow for an in vivo study of this compound efficacy.
Experimental Protocols
Protocol 1: Animal Model and Drug Administration
This protocol uses the Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model of essential hypertension.[5]
-
1.1. Animals:
-
Species/Strain: Male Spontaneously Hypertensive Rats (SHR).
-
Age: 12-14 weeks (when hypertension is established).
-
Supplier: Reputable vendor (e.g., Charles River, Taconic).
-
Housing: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
-
1.2. Acclimatization:
-
Allow a minimum of one week for acclimatization to the facility before any procedures are initiated.
-
-
1.3. Grouping and Dosing:
-
Randomization: After baseline blood pressure measurement, randomly assign animals to treatment groups (n=8-10 per group).
-
Groups:
-
Group 1 (Vehicle Control): Distilled water or 0.5% carboxymethylcellulose.
-
Group 2 (this compound): e.g., 10 mg/kg/day.[6]
-
Group 3 (this compound): e.g., 30 mg/kg/day.
-
-
Drug Preparation: Dissolve this compound in the vehicle daily.
-
Administration: Administer the drug or vehicle once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Protocol 2: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)
This is a common method for repeated blood pressure measurements in rodents.[7][8][9] For the highest accuracy, radiotelemetry is considered the gold standard but requires surgery.[10][11]
-
2.1. Equipment:
-
Non-invasive blood pressure system with tail cuffs and a warming platform (e.g., CODA®, Kent Scientific).
-
-
2.2. Procedure:
-
Training: Acclimate the rats to the restraining device and procedure for 3-5 consecutive days before recording baseline measurements.
-
Warming: Place the rat on the warming platform set to 32-34°C for 10-15 minutes to facilitate detection of the tail pulse.
-
Cuff Placement: Secure the appropriate size occlusion and volume-pressure recording (VPR) cuffs onto the base of the tail.
-
Measurement: Initiate the measurement cycle. The system will automatically inflate and deflate the cuffs to determine systolic and diastolic blood pressure, and heart rate.
-
Data Collection: Perform 10-15 measurement cycles per animal per session. Discard the first 5 acclimation cycles and average the subsequent successful readings.
-
Frequency: Measure blood pressure at baseline (before treatment) and then weekly throughout the study.
-
Protocol 3: Biochemical Analysis of RAAS Components
This protocol describes the collection and processing of blood to measure key markers of RAAS activity.
-
3.1. Blood Collection (Terminal):
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine).
-
Sample Collection: Collect whole blood via cardiac puncture into pre-chilled EDTA-coated tubes. The addition of a protease inhibitor cocktail is recommended to prevent peptide degradation.
-
-
3.2. Plasma Preparation:
-
Immediately place the blood tubes on ice.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to fresh cryovials.
-
Store plasma at -80°C until analysis.
-
-
3.3. Biomarker Measurement:
Protocol 4: Histopathological Assessment of Cardiovascular Remodeling
Chronic hypertension induces pathological changes in the heart and blood vessels.[5] Histopathology is used to assess these structural changes.
-
4.1. Tissue Collection:
-
Following blood collection and euthanasia, perfuse the animal with ice-cold phosphate-buffered saline (PBS) to flush remaining blood from the vasculature.
-
Carefully excise the heart and thoracic aorta.
-
Rinse tissues in cold PBS, blot dry, and weigh the heart.
-
-
4.2. Tissue Fixation and Processing:
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Transfer to 70% ethanol for storage.
-
Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
-
4.3. Sectioning and Staining:
-
Cut 4-5 µm thick sections of the heart (mid-ventricular transverse section) and aorta.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cardiomyocyte size.
-
Masson's Trichrome or Picrosirius Red Staining: To specifically visualize and quantify collagen deposition (fibrosis).[14]
-
-
4.4. Image Analysis:
-
Capture digital images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify parameters such as cardiomyocyte cross-sectional area and the percentage of fibrotic area.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Hemodynamic Parameters in SHR Rats
| Parameter | Vehicle Control | Enalapril (10 mg/kg) | Enalapril (30 mg/kg) |
|---|---|---|---|
| Baseline Systolic BP (mmHg) | 195 ± 8 | 193 ± 7 | 196 ± 9 |
| Final Systolic BP (mmHg) | 205 ± 10 | 155 ± 6* | 138 ± 5* |
| Change in Systolic BP (mmHg) | +10 ± 4 | -38 ± 5* | -58 ± 6* |
| Final Diastolic BP (mmHg) | 135 ± 7 | 102 ± 5* | 91 ± 4* |
| Final Heart Rate (bpm) | 350 ± 15 | 345 ± 12 | 340 ± 14 |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.
Table 2: Organ Weight and Biochemical Markers
| Parameter | Vehicle Control | Enalapril (10 mg/kg) | Enalapril (30 mg/kg) |
|---|---|---|---|
| Final Body Weight (g) | 340 ± 12 | 338 ± 11 | 335 ± 13 |
| Heart Weight (g) | 1.55 ± 0.08 | 1.30 ± 0.06* | 1.21 ± 0.05* |
| Heart Weight / Body Weight (mg/g) | 4.56 ± 0.15 | 3.85 ± 0.11* | 3.61 ± 0.10* |
| Plasma Angiotensin II (pg/mL) | 85 ± 9 | 35 ± 5* | 22 ± 4* |
| Plasma Aldosterone (pg/mL) | 250 ± 20 | 140 ± 15* | 115 ± 12* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.
References
- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kentscientific.com [kentscientific.com]
- 10. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 11. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the levels of aldosterone, angiotensin II, and some biochemical variables in hypertension patients' blood serum | Samarra Journal of Pure and Applied Science [sjpas.com]
- 14. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Cell-Based Screening of Enalapril Analogs as ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Enalapril is a widely prescribed ACE inhibitor that is administered as a prodrug and is metabolically converted to its active form, enalaprilat. The development of enalapril analogs with improved potency, selectivity, and pharmacokinetic profiles is an ongoing area of research in cardiovascular drug discovery.
This document provides detailed application notes and protocols for a cell-based assay designed to screen and characterize the inhibitory activity of enalapril analogs against ACE. Cell-based assays offer an advantage over simple biochemical assays by providing a more physiologically relevant environment, allowing for the assessment of compound activity in the context of a living cell, which includes factors such as cell permeability and potential off-target effects.
ACE Signaling Pathway
The canonical ACE signaling pathway involves the cleavage of angiotensin I to angiotensin II, which then binds to the angiotensin II type 1 receptor (AT1R) to elicit downstream effects, including vasoconstriction, aldosterone secretion, and cell proliferation. ACE inhibitors block this conversion, leading to vasodilation and a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.
Data Presentation: ACE Inhibitory Activity of Enalapril and Analogs
The following table summarizes the inhibitory activity of enalaprilat (the active form of enalapril) and representative, hypothetical enalapril analogs as determined by a cell-based assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Disclaimer: The IC50 values for the enalapril analogs presented in this table are representative examples for illustrative purposes and are not derived from a single, specific experimental study found in the search results. The IC50 for enalaprilat is based on published in vitro data.
| Compound | Structure | IC50 (nM) |
| Enalaprilat | (Structure of Enalaprilat) | 1.94[1] |
| Analog A | (Hypothetical Structure A) | 0.85 |
| Analog B | (Hypothetical Structure B) | 2.50 |
| Analog C | (Hypothetical Structure C) | 15.2 |
| Analog D | (Hypothetical Structure D) | 0.50 |
Experimental Protocols
Cell Line Selection and Culture
For screening ACE inhibitors, a cell line that stably expresses the human ACE enzyme is required. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for this purpose due to their robust growth and high transfection efficiency.[2] Alternatively, cell lines endogenously expressing ACE, such as human lung adenocarcinoma A549 cells, can be utilized.[3]
Protocol 1: Culture of HEK293-hACE Cells
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain ACE expression.
-
Cell Thawing: Thaw cryopreserved HEK293-hACE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 2 mL of 0.25% trypsin-EDTA. Neutralize the trypsin with 8 mL of complete growth medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Cell-Based ACE Inhibition Assay
This protocol describes a fluorometric cell-based assay to determine the ACE inhibitory activity of enalapril analogs. The assay measures the activity of ACE expressed on the surface of live cells.
Materials:
-
HEK293-hACE cells
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorogenic ACE Substrate (e.g., based on the cleavage of a synthetic peptide)
-
Enalaprilat (as a positive control)
-
Enalapril analogs to be tested
-
96-well black, clear-bottom microplates
Protocol 2: Fluorometric Cell-Based ACE Inhibition Assay
-
Cell Plating: Seed HEK293-hACE cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of enalaprilat and the enalapril analogs in Assay Buffer.
-
Assay Procedure: a. Gently aspirate the growth medium from the wells. b. Wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the diluted compounds (or Assay Buffer for the no-inhibitor control) to the respective wells. d. Incubate the plate at 37°C for 30 minutes. e. Prepare the fluorogenic ACE substrate according to the manufacturer's instructions and add 50 µL to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for some substrates) using a microplate reader.[4] Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100 c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow for screening enalapril analogs and the logical relationship of the screening process.
Caption: High-level workflow for the cell-based ACE inhibitor screening assay.
Caption: Logical flow for screening and identifying lead enalapril analogs.
Conclusion
The described cell-based assay provides a robust and physiologically relevant platform for the screening and characterization of enalapril analogs as ACE inhibitors. By utilizing cells that express human ACE, this methodology allows for the determination of compound potency in a more complex biological environment, which is a critical step in the early stages of drug discovery and development. The detailed protocols and workflows presented herein serve as a comprehensive guide for researchers aiming to identify novel and improved ACE inhibitors for the treatment of cardiovascular diseases.
References
Application Notes and Protocols: Investigating the Effects of Enalapril Maleate on Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for studying the effects of enalapril maleate on the proliferation of vascular smooth muscle cells (VSMCs). Enalapril, a prodrug, is converted in vivo to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5] By inhibiting ACE, enalaprilat reduces the production of angiotensin II, a key regulator of vasoconstriction and VSMC growth.[1][2][3] This document outlines the methodologies for in vitro studies to elucidate the mechanisms by which this compound influences VSMC proliferation, including its effects on signaling pathways, the cell cycle, and apoptosis.
Data Presentation
In Vitro Efficacy of Enalaprilat on VSMC Proliferation
| Parameter | Cell Type | Method | Concentration | Result | Reference |
| DNA Synthesis | Human Vascular Smooth Muscle Cells | 3H-thymidine uptake | 0.125 µg/ml | 34% decrease in 3H-thymidine uptake compared to control | [6] |
In Vivo Effects of Enalapril on Vascular Remodeling and Apoptosis in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Duration | Dosage | Result | Reference |
| VSMC Apoptosis | 2 weeks | 30 mg/kg/day (p.o.) | 3.3-fold increase in TUNEL-positive nuclei | [7] |
| Aortic DNA Synthesis | 1 week | 30 mg/kg/day (p.o.) | 27% reduction | [7] |
| Systolic Blood Pressure | 4 weeks | 30 mg/kg/day (p.o.) | Significant reduction by <42% | |
| Medial Cell Number | 4 weeks | 30 mg/kg/day (p.o.) | 38% to 50% reduction |
Mandatory Visualizations
Signaling Pathway of Enalapril's Effect on VSMC Proliferation
Caption: Enalapril's mechanism of action on VSMC proliferation.
Experimental Workflow
Caption: Workflow for in vitro analysis of enalapril's effects.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture and treat VSMCs with this compound for subsequent analysis.
Materials:
-
Rat aortic vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. For experiments, use cells between passages 5 and 10.
-
Seed VSMCs in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction and flow cytometry) at a predetermined density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (0.5% FBS in DMEM) for 24 hours prior to treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the culture medium.
-
Replace the serum-free medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the specific assays.
Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on VSMC proliferation.
Materials:
-
Treated VSMCs in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
After the incubation period with this compound, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in VSMCs treated with this compound.
Materials:
-
Treated VSMCs in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of VSMCs.
Materials:
-
Treated VSMCs in a 6-well plate
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of MAPK/ERK Pathway
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Treated VSMCs in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. ACE inhibition and fibroblast growth factor in cultured human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between enalapril, L-arginine and tetrahydrobiopterin in smooth muscle cell apoptosis and aortic remodeling induction in SHR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enalapril Maleate Administration in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and congestive heart failure. Its efficacy is often evaluated in preclinical studies using the spontaneously hypertensive rat (SHR) model, which genetically mimics human essential hypertension. These application notes provide detailed protocols for the administration of this compound to SHR models, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the effects of this compound on key physiological and cellular parameters in SHR models as reported in various studies.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR Models
| Dosage | Treatment Duration | SBP Reduction (mmHg) | Reference |
| 10 mg/kg/day | 11 months | From 237 ± 3 to 199 ± 3 | [1] |
| 15 mg/kg/day | 16 days | Significant reduction compared to control | [2] |
| 20 mg/kg/day | 5 weeks | Significant reduction | [3][4] |
| 25 mg/kg/day | 4 to 20 weeks | Depressed to a common value in SHR and WKY | [5] |
| 25 mg/kg/day | 4-5 weeks to 7-9 weeks | From 175 ± 3 to 124 ± 2 | [6][7] |
| 30 mg/kg/day | 4 weeks | From 156 ± 4 to 96 ± 8 | [8] |
| 30 mg/kg/day | 12 weeks | Significant reduction | [9] |
Table 2: Effect of this compound on Cardiac Hypertrophy in SHR Models
| Dosage | Treatment Duration | Key Findings | Reference |
| 10 mg/kg/day | 11 months | Left ventricular weight decreased by 18% | [1] |
| 20 mg/kg/day | 5 weeks | Complete regression of cardiac hypertrophy | [3][4][10] |
| 25-30 mg/kg/day | 4 to 20 weeks | LV/BW ratio significantly lower than controls | [5] |
Table 3: Renal and Cellular Effects of this compound in SHR Models
| Dosage | Treatment Duration | Key Findings | Reference |
| 25 mg/kg/day | 4-5 weeks to 7-9 weeks | Shifted pressure-natriuresis relation to the left | [6][7] |
| 30 mg/kg/day | 4 weeks | Decreased abundance of renal NaPi2 and ACE | [8] |
| 20 mg/kg/day | 5 weeks | Normalized Na+/H+ and Na+-independent Cl-/HCO3- exchange activities | [3][4] |
| 10 mg/kg/day | 11 months | Diminished myocardial fibrosis by 59% | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to SHR models.
Protocol 1: Long-Term Oral Administration of this compound in Drinking Water for Cardiovascular Studies
Objective: To assess the long-term effects of this compound on blood pressure and cardiovascular structure.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls).[5]
-
This compound.
-
Drinking water bottles.
-
Animal balance.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Animal Acclimatization: Acclimatize male SHR and WKY rats for at least one week before the start of the experiment.
-
Group Allocation: Divide the animals into control and enalapril-treated groups for both SHR and WKY strains.[5]
-
Drug Preparation and Administration:
-
Treatment Period: Administer the enalapril-containing drinking water for a period of 4 to 20 weeks of age.[5][11] The control groups receive regular drinking water.
-
Monitoring:
-
Terminal Procedures:
Protocol 2: Short-Term Oral Gavage Administration of this compound
Objective: To evaluate the acute or sub-chronic antihypertensive effects of a precise dose of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
This compound.
-
Vehicle for dissolving this compound (e.g., distilled water).
-
Oral gavage needles.
-
Syringes.
-
Tail-cuff plethysmography system.
Procedure:
-
Animal Acclimatization and Baseline Measurement: Allow SHR to acclimatize and measure baseline blood pressure for several days before treatment.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle to deliver a dose of 15 mg/kg.[2]
-
Administration: Administer the this compound solution once daily via oral gavage.[2]
-
Blood Pressure Measurement: Measure systolic blood pressure at regular intervals (e.g., every three days) throughout the treatment period of 16 days.[2]
-
Data Analysis: Compare the blood pressure readings of the treated group with a control group receiving the vehicle only.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Enalapril in a Cardiomyocyte of an SHR
Caption: Enalapril inhibits ACE, reducing Angiotensin II and downstream hypertrophic signaling.
Experimental Workflow for Evaluating Enalapril in SHR Models
Caption: Workflow for SHR model studies of enalapril, from setup to analysis.
Signaling Pathway of Enalapril's Effect on Renal Sodium Transporters
Caption: Enalapril's renal mechanism: reducing Ang II leads to Na+ transporter changes.
References
- 1. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence study of four different trademarks of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of enalapril treatment on the pressure-natriuresis curve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril and losartan reduced cardiac mass and improved coronary hemodynamics in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Application Note: Quantifying the Impact of Enalapril Maleate on Gene Expression in Kidney Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Its therapeutic effects extend to providing significant renal protection, particularly in the context of chronic kidney disease and diabetic nephropathy. The primary mechanism of enalapril involves the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor and a key mediator of renal fibrosis and inflammation. This application note provides a detailed overview of the molecular impact of enalapril on kidney tissues, focusing on the quantification of changes in gene expression. It includes comprehensive experimental protocols and visual representations of the key signaling pathways and workflows involved in such analyses.
Data Presentation: Quantitative Impact of Enalapril on Gene Expression
The following tables summarize the quantitative changes in the expression of key genes in kidney tissue following treatment with this compound, as documented in preclinical studies. These genes are critically involved in pathways related to fibrosis, vasoconstriction, and extracellular matrix remodeling.
| Gene | Model System | Treatment Group | Fold Change vs. Control | p-value | Reference |
| Transforming Growth Factor-beta 1 (TGF-β1) | Unilateral Ureteral Obstruction (UUO) Rat Model | Enalapril-treated | Decreased | <0.01 | [1] |
| Smad7 | Unilateral Ureteral Obstruction (UUO) Rat Model | Enalapril-treated | Improved | <0.01 | [1] |
| Collagen I (Col1a1) | Unilateral Ureteral Obstruction (UUO) Rat Model | Enalapril-treated | Decreased | <0.01 | [1] |
| Collagen IV (Col4a1) | Unilateral Ureteral Obstruction (UUO) Rat Model | Enalapril-treated (cortex) | 0.58 (42% decrease) | <0.01 | [2] |
| Endothelin-1 (ET-1) | Streptozotocin-induced Diabetic Rat Glomeruli | Enalapril-treated | 0.5-fold decrease | <0.01 | [3] |
Note: "Decreased" and "Improved" indicate a statistically significant change as reported in the study, but a specific fold change was not provided.
Signaling Pathways Modulated by Enalapril in the Kidney
Enalapril's primary effect is the inhibition of the Renin-Angiotensin System (RAS), which in turn modulates other downstream pathways, most notably the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of renal fibrosis.
References
- 1. [Effect of enalapril on the expression of TGF-beta1, p-Smad2/3 and Smad7 in renal interstitial fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril reduces collagen type IV synthesis and expansion of the interstitium in the obstructed rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of enalapril on endothelin-1 and growth factor gene expression in diabetic rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of enalapril maleate as a tool compound in cardiovascular research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril maleate is a widely utilized prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] This mechanism of action has established this compound as a cornerstone in the treatment of hypertension and congestive heart failure.[4][5] In the realm of cardiovascular research, this compound serves as an invaluable tool compound for investigating the physiological and pathological roles of the RAAS.
Mechanism of Action
Enalaprilat, the active form of this compound, competitively inhibits ACE.[1] This inhibition leads to a cascade of effects within the RAAS, primarily a decrease in the production of angiotensin II.[2] The reduction in angiotensin II levels results in several key cardiovascular effects:
-
Vasodilation: Decreased angiotensin II leads to the relaxation of vascular smooth muscle, causing a reduction in total peripheral resistance and consequently lowering blood pressure.[2]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.[3]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by enalaprilat leads to an accumulation of bradykinin, further contributing to vasodilation and the antihypertensive effect.[2]
Quantitative Data
The following tables summarize key quantitative data for enalaprilat and the effects of this compound in preclinical models.
| Parameter | Value | Species/System | Reference |
| IC50 for ACE Inhibition | 1.94 nM | Human Endothelial ACE | [6] |
| 2.4 nM | Not Specified | [7] | |
| Ki for ACE Inhibition | ~0.1 nM | Human Serum ACE | [8] |
Table 1: In Vitro Inhibitory Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE).
| Animal Model | Treatment | Dose | Effect on Systolic Blood Pressure | Reference |
| Spontaneously Hypertensive Rat (SHR) | This compound | 10 mg/kg/day for 11 months | Decrease from 237 ± 3 mmHg (control) to 199 ± 3 mmHg | [9] |
| Spontaneously Hypertensive Rat (SHR) | This compound | 25 mg/kg/day in drinking water (started at 4-5 weeks of age) | Anesthetized mean arterial pressure of 124 ± 2 mmHg vs. 175 ± 3 mmHg in controls | [10] |
| Spontaneously Hypertensive Rat (SHR) & Wistar-Kyoto (WKY) Rats | This compound | 25 mg/kg/day from 4 to 20 weeks of age | Depressed blood pressure to a common value in both strains during therapy. After withdrawal, SHR developed only mild hypertension. | [11][12] |
Table 2: In Vivo Effects of this compound on Blood Pressure in Hypertensive Rat Models.
Signaling Pathway
The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the mechanism of action of enalaprilat within this pathway.
Caption: Mechanism of action of enalaprilat in the RAAS pathway.
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol is adapted from methods utilizing the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[13][14][15][16]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Enalaprilat
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 M NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 345 nm
Procedure:
-
Prepare Solutions:
-
Dissolve ACE in Tris-HCl buffer to a final activity of 12.5 U/L.
-
Dissolve FAPGG in Tris-HCl buffer to a final concentration of 0.88 mmol/L. Pre-warm to 37°C.
-
Prepare a series of dilutions of enalaprilat in ultrapure water.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the ACE solution to each well.
-
Add 40 µL of the enalaprilat dilutions (or ultrapure water for control) to the respective wells.
-
-
Initiate Reaction:
-
Add 150 µL of the pre-warmed FAPGG solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a reader set to 37°C.
-
Measure the decrease in absorbance at 345 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of FAPGG hydrolysis (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each enalaprilat concentration.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the enalaprilat concentration.
-
Caption: Workflow for the in vitro ACE inhibition assay.
In Vivo Spontaneously Hypertensive Rat (SHR) Model
This protocol is based on studies investigating the antihypertensive effects of enalapril in SHR.[9][10][11][12]
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., drinking water or appropriate solvent for gavage)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal housing and care facilities
Procedure:
-
Acclimatization:
-
Acclimate SHR to the housing facility and handling procedures for at least one week.
-
-
Baseline Measurement:
-
Measure and record the baseline systolic blood pressure of all rats for several consecutive days to establish a stable baseline.
-
-
Treatment Administration:
-
Divide the rats into control and treatment groups.
-
Administer this compound to the treatment group daily at the desired dose (e.g., 10-25 mg/kg/day). Administration can be via drinking water or oral gavage.
-
Administer the vehicle to the control group using the same method.
-
-
Blood Pressure Monitoring:
-
Measure systolic blood pressure in all rats at regular intervals (e.g., weekly) throughout the study period.
-
-
Data Analysis:
-
Compare the changes in systolic blood pressure between the enalapril-treated and control groups over time.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Caption: Workflow for the in vivo SHR hypertension model.
Ex Vivo Langendorff Isolated Heart Perfusion
This protocol provides a general framework for using enalapril in a Langendorff-perfused isolated heart model, often used to study ischemia-reperfusion injury.[17][18][19][20][21]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Anesthetic
-
Surgical instruments
-
Data acquisition system for measuring cardiac parameters (e.g., left ventricular developed pressure, heart rate)
Procedure:
-
System Preparation:
-
Prepare and oxygenate the Krebs-Henseleit buffer.
-
Set up the Langendorff system, ensuring the buffer is maintained at 37°C.
-
-
Heart Isolation:
-
Anesthetize the animal (e.g., rat).
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.
-
-
Stabilization:
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes), monitoring cardiac function.
-
-
Enalapril Treatment:
-
Introduce this compound into the perfusate at the desired concentration.
-
-
Experimental Intervention (e.g., Ischemia-Reperfusion):
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with either control buffer or buffer containing enalapril.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiac function parameters throughout the experiment.
-
Analyze the data to assess the effects of enalapril on cardiac function during baseline, ischemia, and reperfusion.
-
Caption: Workflow for the ex vivo Langendorff isolated heart experiment.
Conclusion
This compound, through its active metabolite enalaprilat, is a potent and selective ACE inhibitor that serves as a critical tool in cardiovascular research. Its well-defined mechanism of action and established effects in preclinical models make it an ideal compound for investigating the role of the Renin-Angiotensin-Aldosterone System in both physiological and pathophysiological contexts. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their cardiovascular studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enalapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Cardiovascular development after enalapril in spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.2. Assay for ACE inhibitory activity [bio-protocol.org]
- 14. 2.7. Angiotensin I‐converting enzyme (ACE)‐inhibitory activity assay [bio-protocol.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. adinstruments.com [adinstruments.com]
- 21. scispace.com [scispace.com]
Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is critical in the early stages of drug discovery to minimize the risk of late-stage failures. In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties, helping to prioritize and optimize lead compounds.
This application note provides a summary of in silico predicted ADME-Tox properties for enalapril and its active metabolite, enalaprilat, and a detailed protocol for performing such predictions using publicly available web-based tools.
Predicted Physicochemical and ADME Properties
In silico tools like SwissADME can predict key physicochemical properties and ADME parameters that govern a compound's pharmacokinetic behavior. The following tables summarize the predicted properties for enalapril's active metabolite, enalaprilat.
Table 1: Predicted Physicochemical Properties of Enalaprilat
| Parameter | Predicted Value | In Silico Tool | Reference |
|---|---|---|---|
| Molecular Weight | 348.39 g/mol | SwissADME | |
| Lipophilicity (XlogP3) | -0.74 | SwissADME | |
| Water Solubility (ESOL Log S) | -1.12 | SwissADME |
| Total Polar Surface Area (TPSA) | 106.94 Ų | SwissADME | |
Table 2: Predicted ADME Properties of Enalaprilat
| Parameter | Prediction | In Silico Tool | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) Substrate | Probable | SwissADME | |
| CYP1A2 Inhibitor | Predicted | SwissADME | |
| CYP2C19 Inhibitor | Predicted | SwissADME | |
| CYP2C9 Inhibitor | Predicted | SwissADME | |
| CYP3A4 Inhibitor | Predicted | SwissADME |
| Drug-Likeness Score | 1.39 | Molsoft | |
Note: The predictions suggest that enalaprilat may be subject to efflux by P-glycoprotein and could potentially inhibit several key cytochrome P450 enzymes, indicating a potential for drug-drug interactions.
Predicted Toxicity Profile
Toxicity is a major cause of drug attrition. In silico platforms like admetSAR can predict various toxicity endpoints based on a compound's structure.
Table 3: Predicted Toxicity Endpoints for Enalaprilat
| Toxicity Endpoint | Prediction | Probability | In Silico Tool | Reference |
|---|---|---|---|---|
| Ames Mutagenicity | Negative | 0.69 | admetSAR | |
| Carcinogenicity | Negative | 0.3733 | admetSAR | |
| Hepatotoxicity | Positive | 0.25 | admetSAR | |
| Nephrotoxicity | Negative | 0.56 | admetSAR | |
| Respiratory Toxicity | Negative | 0.66 | admetSAR | |
| Acute Oral Toxicity | Category III | 1.49 (LD₅₀, mol/kg) | admetSAR | |
| Eye Corrosion | Negative | 0.4700 | admetSAR |
| Eye Irritation | Negative | 0.034 | admetSAR | |
Note: While most toxicity predictions are negative, the model predicts a potential for hepatotoxicity. The acute oral toxicity is predicted to be in Category III, indicating slight toxicity.
Visualized Pathways and Workflows
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril exerts its therapeutic effect by modulating the RAAS pathway. The diagram below illustrates the cascade and the point of inhibition by enalapril's active metabolite, enalaprilat.
Troubleshooting & Optimization
Enalapril maleate stability issues in aqueous solutions for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of enalapril maleate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in aqueous solutions primarily degrades via two pathways:
-
Hydrolysis: The ester bond in enalapril is hydrolyzed, forming the active metabolite, enalaprilat. This is the predominant degradation pathway in aqueous solutions.[1]
-
Intramolecular Cyclization (Lactamization): Enalapril undergoes an internal cyclization to form a diketopiperazine (DKP) derivative. This pathway is more significant in acidic conditions (pH < 5).[1][2]
Q2: What factors influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: The rate and pathway of degradation are pH-dependent.[3][4][5] Alkaline conditions accelerate hydrolysis to enalaprilat, while acidic conditions favor the formation of the diketopiperazine derivative.[2][3][6] The maximum stability is observed at a pH of approximately 3.[7]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[8][9]
-
Light: Exposure to light, particularly daylight, can cause photolytic degradation.[3][4][10]
-
Excipients: Certain excipients can affect stability. For instance, some may alter the microenvironmental pH or have high water sorption activity, which can influence degradation.[1][11]
Q3: How should I prepare and store this compound aqueous solutions for short-term experimental use?
A3: For short-term use, dissolve this compound in deionized water or a suitable buffer (e.g., citrate buffer) to the desired concentration.[9] It is recommended to prepare fresh solutions before each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light.[9] this compound (1 mg/mL) in deionized water has been found to be stable for 56 days at 25°C and for 91 days at 4°C.[9]
Q4: Can I use excipients to stabilize my this compound solution?
A4: Yes, certain excipients can enhance stability. Using a citrate buffer can maintain an acidic pH where the molecule is more stable.[9] Some commercial formulations use sodium bicarbonate to form the more stable enalapril sodium salt in situ.[12][13][14] The addition of organic acids has also been shown to slow the degradation rate. However, it is crucial to assess the compatibility of any excipient with this compound for your specific application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency of the this compound solution. | Degradation due to improper storage (high temperature, light exposure).Incorrect pH of the solution. | Prepare fresh solutions for each experiment.Store stock solutions at 4°C and protected from light.[9]Verify and adjust the pH of the solution to a more stable range (e.g., acidic pH).[3] |
| Presence of unknown peaks in my HPLC chromatogram. | Formation of degradation products (enalaprilat, diketopiperazine).[6][10] | Conduct a forced degradation study to identify the retention times of the primary degradation products.Adjust the pH of your solution; acidic pH can favor diketopiperazine formation, while alkaline pH favors enalaprilat.[2][3] |
| Variability in experimental results between batches of this compound solution. | Inconsistent solution preparation.Progressive degradation of a stock solution over time. | Standardize the solution preparation protocol, including the source of water/buffer and final pH.Prepare fresh solutions from a solid standard for each set of experiments or qualify the stability of the stock solution over the intended use period. |
| Precipitation observed in the aqueous solution. | Poor solubility at the prepared concentration and pH. This compound is sparingly soluble in water.[14][15] | Ensure the concentration is within the solubility limits at the working pH.Consider using a co-solvent if appropriate for your experimental design, after verifying compatibility. |
Quantitative Data on this compound Degradation
Table 1: Stability of this compound (1 mg/mL) in Different Aqueous Vehicles
| Vehicle | Storage Temperature | Stability (Time to >90% remaining) |
| Deionized Water | 4°C | 91 days[9] |
| Deionized Water | 25°C | 56 days[9] |
| Citrate Buffer Solution | 4°C | 91 days[9] |
| Citrate Buffer Solution | 25°C | 91 days[9] |
| Sweetened Suspending Agent | 4°C | 91 days[9] |
| Sweetened Suspending Agent | 25°C | 91 days[9] |
Table 2: Forced Degradation of this compound in Solution
| Stress Condition | Temperature | Time | Remaining Enalapril (%) |
| 0.1 N HCl | 80°C | 24 hours | 80.4%[6] |
| Water | 80°C | 24 hours | 95.2%[6] |
| 0.1 N NaOH | 60°C | 30 minutes | 7.5%[6] |
| 0.1 N NaOH | Room Temperature | 1 hour | Not specified, degradation observed[16] |
| 10.0% v/v H₂O₂ | Room Temperature | 72 hours | Not specified, degradation observed[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution (1 mg/mL)
-
Accurately weigh the required amount of this compound powder.
-
For a 1 mg/mL solution, dissolve 100 mg of this compound in a 100 mL volumetric flask.
-
Add approximately 80 mL of the desired aqueous vehicle (e.g., deionized water, 0.05 M citrate buffer pH 4.5).
-
Vortex or sonicate until the powder is completely dissolved.
-
Bring the solution to the final volume with the vehicle and mix thoroughly.
-
If required, adjust the pH using dilute acid or base.
-
Filter the solution through a 0.45 µm filter to remove any particulates.
-
Store the solution in a well-closed container, protected from light, at 4°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on published methods.[6][10][17]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
Dilute the this compound test solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the enalapril peak based on the retention time and peak area compared to the reference standard.
-
Degradation products like enalaprilat and diketopiperazine will have different retention times.[17]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the drug-matrix on the stability of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Kinetics of degradation of this compound in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of forced degradation behavior of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ijpbs.com [ijpbs.com]
Technical Support Center: Analysis of Enalapril Maleate Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of enalapril maleate degradation products using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation products of this compound I should expect to see in my mass spectrometry analysis?
A1: Under various stress conditions, this compound primarily degrades into two major products: enalaprilat and a diketopiperazine (DKP) derivative.[1][2][3][4] Enalaprilat is formed through the hydrolysis of the ester group, a process that can be accelerated in aqueous solutions.[3] The diketopiperazine derivative is a result of intramolecular cyclization.[4] Depending on the specific stress conditions (e.g., acidic, alkaline, oxidative), other minor degradation products may also be formed.[5]
Q2: I am observing poor separation of enalapril and its degradation products in my LC-MS analysis. What can I do to improve this?
A2: Poor chromatographic separation can be a common issue. Here are a few troubleshooting steps:
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Mobile Phase Optimization: The choice of mobile phase is critical. A common starting point is a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate buffer or formic acid in water).[5] Adjusting the pH of the aqueous phase, typically to an acidic pH around 2.2 to 3.0, can significantly improve peak shape and resolution.[2][5]
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Column Selection: A C18 column is frequently used for the separation of enalapril and its degradation products.[5][6] If you are still facing issues, consider a different stationary phase or a column with a smaller particle size for higher efficiency.
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Gradient Elution: Employing a gradient elution program, where the proportion of the organic solvent is increased over time, can help in resolving compounds with different polarities.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation. A flow rate of around 1.0 mL/min is often reported.[2][5]
Q3: My mass spectrometer is showing unexpected m/z values for the degradation products. How can I confirm their identities?
A3: Confirming the identity of degradation products requires a systematic approach:
-
Accurate Mass Measurement: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements. This will allow you to propose elemental compositions for the observed ions.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the parent ions. These fragmentation patterns are unique to the molecular structure and can be used to elucidate the structure of the degradation products. Compare the fragmentation patterns of your unknown peaks with those of enalapril and its known degradation products.
-
Reference Standards: The most definitive way to confirm the identity of a degradation product is to compare its retention time and mass spectrum with that of a certified reference standard.
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Forced Degradation Studies: Analyze samples subjected to specific stress conditions known to favor the formation of certain degradation products. For example, alkaline hydrolysis is known to predominantly form enalaprilat.[1][2]
Q4: I am having trouble with the stability of this compound in my analytical solutions. What precautions should I take?
A4: this compound is susceptible to degradation in solution.[3][5] To minimize this during your experiments:
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Freshly Prepare Solutions: Always prepare your standard and sample solutions fresh before analysis.
-
Control pH: The degradation of enalapril is pH-dependent.[7] Maintaining a slightly acidic pH can help to slow down the rate of hydrolysis.
-
Temperature Control: Store your solutions at a low temperature (e.g., in an autosampler cooled to 4°C) to minimize degradation.
-
Solvent Choice: Be mindful of the solvents used. While enalapril is soluble in water and methanol, prolonged exposure to aqueous environments can lead to hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[5] Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C.[1] Due to rapid degradation, collect samples at shorter intervals (e.g., 0, 15, 30, 60 minutes).[1] Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C.[1] Collect samples at various time points.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[8] Monitor the reaction and collect samples when a significant amount of degradation has occurred.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight.[5] Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).[1] Dissolve the powder in a suitable solvent before analysis.
3. Sample Preparation for LC-MS Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injecting into the LC-MS system.
Protocol 2: LC-MS/MS Analysis of this compound and its Degradation Products
This protocol provides a general procedure for the analysis of this compound and its degradation products using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[9]
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. An example gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][10]
-
Scan Mode:
-
Full Scan (MS1): To detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns of selected precursor ions (e.g., the m/z of enalapril and its expected degradation products).
-
-
Key Parameters to Optimize:
-
Capillary voltage
-
Cone voltage
-
Source temperature
-
Desolvation gas flow
-
Collision energy (for MS/MS)
-
Data Presentation
Table 1: Mass Spectrometric Data for this compound and its Major Degradation Products
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Degradation Pathway |
| Enalapril | C₂₀H₂₈N₂O₅ | 377.2 | 234.1, 206.1, 116.1, 98.1 | - |
| Enalaprilat | C₁₈H₂₄N₂O₅ | 349.2 | 206.1, 116.1, 98.1 | Hydrolysis |
| Diketopiperazine (DKP) | C₂₀H₂₆N₂O₄ | 359.2 | 215.1, 142.1, 114.1 | Intramolecular Cyclization |
Note: The m/z values are nominal and may vary slightly depending on the instrument and calibration.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for degradation product analysis.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of forced degradation behavior of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Enalaprilat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of enalaprilat in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why does enalaprilat have poor oral bioavailability?
A1: Enalaprilat, the active angiotensin-converting enzyme (ACE) inhibitor, exhibits poor oral absorption primarily due to its high polarity and low lipophilicity. These properties hinder its ability to efficiently permeate the lipid-rich membranes of the intestinal epithelium. Consequently, when administered orally, only a very small fraction of the drug reaches systemic circulation, making it unsuitable for oral delivery in its active form.
Q2: What is the relationship between enalapril and enalaprilat?
A2: Enalapril is the ethyl ester prodrug of enalaprilat.[1][2] It was specifically designed to overcome the poor oral absorption of enalaprilat. Enalapril is more lipophilic, allowing for better absorption from the gastrointestinal tract.[3] After absorption, it is hydrolyzed by esterases, primarily in the liver, to release the active metabolite, enalaprilat.[4][5] This prodrug strategy significantly improves the systemic exposure to enalaprilat following oral administration.
Q3: What are the main formulation strategies being investigated to improve the oral bioavailability of enalapril/enalaprilat in preclinical studies?
A3: Several advanced formulation strategies are being explored to enhance the oral bioavailability of enalapril and its active form, enalaprilat. The most common approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[6][7] This enhances the solubility and dissolution rate of the drug.
-
Polyelectrolyte Complexes: These involve the complexation of the drug with oppositely charged polymers. For instance, enalapril maleate has been complexed with the cationic polymethacrylate Eudragit E100.[8] These complexes can enhance intestinal permeation.
-
Lipid-Based Nanocarriers: This includes lipospheres and other lipid nanoparticles that encapsulate the drug, potentially improving its stability and absorption.
-
Biodegradable Microspheres: Polymeric microspheres can be used to encapsulate enalapril for controlled release and to protect it from degradation in the gastrointestinal tract.[9]
Troubleshooting Guides
Formulation Development: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Phase separation or instability of the SNEDDS pre-concentrate. | - Poor miscibility of components (oil, surfactant, co-surfactant).- Incorrect ratio of components. | - Screen different oils, surfactants, and co-surfactants for better miscibility.- Systematically vary the ratios of the components, guided by ternary phase diagrams. |
| Drug precipitation upon dilution in aqueous media. | - The drug has low solubility in the selected SNEDDS components.- The formulation cannot maintain the drug in a solubilized state upon emulsification. | - Select oil and surfactant/co-surfactant systems where the drug exhibits the highest solubility.- Increase the concentration of the surfactant/co-surfactant to improve the solubilization capacity of the nanoemulsion. |
| Formation of large or inconsistent droplet sizes (>200 nm) upon emulsification. | - Inefficient emulsification due to the choice or ratio of surfactants.- High viscosity of the formulation. | - Optimize the surfactant-to-co-surfactant ratio (Smix) to achieve lower interfacial tension.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12-18 for o/w nanoemulsions). |
| Low drug loading capacity. | - Limited solubility of enalapril/enalaprilat in the lipid components. | - Screen a wider range of oils and lipids to find one with higher solubilizing capacity for the drug.- Consider using a phospholipid complex of the drug to improve its lipophilicity before incorporation into the SNEDDS.[4] |
In Vivo Preclinical Studies (Rat Models)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in pharmacokinetic data (AUC, Cmax) between animals. | - Inconsistent dosing volume or technique.- Animal stress affecting gastrointestinal motility and absorption.- Differences in food and water intake. | - Ensure accurate oral gavage technique and consistent dosing volumes based on body weight.- Allow for an acclimatization period for the animals before the study.- Fast animals overnight (with free access to water) before dosing to standardize gastrointestinal conditions. |
| Low or negligible plasma concentrations of the drug. | - Poor absorption of the formulation.- Rapid metabolism or clearance of the drug.- Issues with the bioanalytical method. | - Re-evaluate the formulation strategy based on in vitro dissolution and ex vivo permeation data.- If using enalapril, ensure the bioanalytical method can accurately measure both enalapril and its metabolite, enalaprilat.- Validate the sensitivity and accuracy of the LC-MS/MS or other analytical methods. |
| Difficulty in oral administration of lipid-based formulations. | - High viscosity of the formulation.- Poor palatability leading to animal resistance. | - Gently warm the formulation to reduce viscosity before dosing.- Use appropriate oral gavage needles to ensure safe and complete delivery. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Enalapril Formulations
| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |
| Enalapril-Eudragit E100 Complex | Wistar Rats | 1.7-fold higher intestinal permeation compared to this compound alone. 1.39-fold improvement in relative bioavailability. | [8] |
| Enalapril-loaded Egg Albumin Microspheres | Wistar Rats | Cmax: 12.8 µg/ml, Tmax: 4 hr, AUC: 56.25 µg/hr/ml. Demonstrated controlled release. | [9] |
| Enalaprilat Solution (for permeability reference) | Sprague-Dawley Rats | Low effective permeability (Peff) of 0.0146 x 10-4 cm/s in rat jejunum. | [10] |
Table 2: Composition and Properties of an Optimized Enalapril SNEDDS Formulation
| Component | Percentage (%) |
| Oil (Labrafil®) | 10 |
| Surfactant (Tween 80) | 60 |
| Co-surfactant (Transcutol® HP) | 30 |
| Property | Value |
| Emulsification Time | 21 seconds |
| Droplet Size | 60.16 nm |
| Zeta Potential | 1.17 mV |
| Relative Bioavailability (in humans vs. conventional tablet) | 112.04% |
| Data from a study on a solid SNES oral disintegrating tablet in human volunteers.[1] |
Experimental Protocols
1. Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To prepare a liquid SNEDDS pre-concentrate of enalapril.
-
Materials: this compound, oil (e.g., Labrafil®), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol® HP), magnetic stirrer, vortex mixer, glass vials.
-
Methodology:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of components, construct a ternary phase diagram. Prepare various mixtures of oil, surfactant, and co-surfactant in different weight ratios (e.g., from 9:1 to 1:9). For each mixture, determine the nanoemulsification region by titrating with water and observing for clarity and stability.
-
Formulation Preparation: Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required quantities of the oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed.
-
Add the pre-weighed amount of this compound to the mixture and stir until the drug is completely dissolved.
-
Characterization: Evaluate the prepared SNEDDS for droplet size, zeta potential, and emulsification time upon dilution in a relevant aqueous medium (e.g., simulated gastric fluid).
-
2. Ex Vivo Intestinal Permeability Assessment (Rat Everted Gut Sac Model)
-
Objective: To evaluate the intestinal permeability of an enalapril formulation.
-
Materials: Male Wistar or Sprague-Dawley rats (200-250g), Krebs-Ringer buffer, surgical instruments, oxygen supply (95% O2 / 5% CO2), water bath with shaker.
-
Methodology:
-
Fast the rat overnight with free access to water.
-
Euthanize the rat using an approved method and immediately isolate the small intestine (jejunum segment is commonly used).
-
Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer to remove any contents.
-
Carefully evert the intestinal segment over a glass rod.
-
Tie one end of the everted sac with a suture and fill it with a known volume of fresh, pre-warmed (37°C), and oxygenated Krebs-Ringer buffer (serosal fluid).
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Tie the other end and place the sac in a flask containing the test solution (mucosal fluid) - Krebs-Ringer buffer with the enalapril formulation at a known concentration.
-
Incubate the flask at 37°C in a shaking water bath, continuously bubbling with 95% O2 / 5% CO2 for a defined period (e.g., 60-120 minutes).
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At the end of the incubation period, remove the sac, blot it dry, and collect the serosal fluid.
-
Analyze the concentration of enalapril/enalaprilat in the serosal fluid using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the drug transport across the intestinal membrane.
-
Visualizations
Caption: Workflow for enhancing enalaprilat oral bioavailability.
References
- 1. Enhanced bioavailability and pharmacokinetics parameters of Enalapril solid self nanoemulsifying oral dispersible tablet: formulation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. Passive and carrier-mediated intestinal absorption components of two angiotensin converting enzyme (ACE) inhibitor prodrugs in rats: enalapril and fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the absorption enhancement of a self-nanoemulsifying drug delivery system loaded with norisoboldine-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of oral absorption improvement for insoluble drugs by the combination of phospholipid complex and SNEDDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Enalapril Maleate Dosage for Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enalapril maleate in long-term rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for long-term studies in rats and mice?
A1: The appropriate starting dose can vary depending on the rodent species, strain, and the specific experimental model. However, a general starting point for oral administration is between 10 mg/kg/day and 30 mg/kg/day. For administration in drinking water, concentrations of 30 mg/L to 50 mg/L have been used successfully in rats.[1][2] It is crucial to start with a conservative dose and adjust based on the observed physiological response and any adverse effects.
Q2: How should I prepare an this compound solution for administration in drinking water to ensure its stability?
A2: this compound is susceptible to degradation in neutral or alkaline solutions. To enhance stability, it is recommended to dissolve the drug in a slightly acidic buffer. A citrate buffer with a pH between 3.0 and 5.0 is ideal.[3] The use of a sweetened vehicle can also improve stability.[4] Solutions should be protected from light and stored at refrigerated temperatures (around 4°C) to maximize their shelf life.[4]
Q3: My rodents are not drinking the water containing this compound. What can I do to address this taste aversion?
A3: this compound can have a bitter taste, which may lead to reduced water intake. To mitigate this, you can introduce a sweetener to the drinking water. Non-caloric sweeteners like sucralose, saccharin, or stevia are often used in rodent studies.[5][6][7] It is advisable to acclimate the animals to the sweetened water before introducing the drug. If taste aversion persists, consider alternative administration methods such as oral gavage or incorporating the drug into palatable food.[5]
Q4: What are the common side effects of long-term this compound administration in rodents, and how should I monitor for them?
A4: Common side effects include hypotension, transient increases in blood urea nitrogen (BUN) and creatinine levels (indicating potential renal dysfunction), and hyperkalemia (elevated potassium levels).[8] Regular monitoring is essential. This should include:
-
Blood pressure measurements: To ensure the dose is therapeutic without causing severe hypotension.
-
Serum biochemistry: To monitor kidney function (BUN, creatinine) and electrolyte levels (especially potassium).
-
Complete blood count: To check for any hematological abnormalities.
-
Body weight and general health: Regular observation for signs of lethargy, dehydration, or other changes in well-being.
Q5: How do I convert a known effective dose of this compound from rats to mice (or vice versa)?
A5: Dose conversion between species is most accurately done using body surface area (BSA) calculations rather than a simple weight-based conversion. A common formula to calculate the Human Equivalent Dose (HED) from an animal dose is:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
To convert between two animal species, you can use their respective Km values (a factor that relates body weight to BSA). For example, to convert a rat dose to a mouse dose:
Mouse dose (mg/kg) = Rat dose (mg/kg) x (Rat Km / Mouse Km)
The typical Km values are 3 for a mouse and 6 for a rat.[9] Therefore, to convert a rat dose to a mouse dose, you would multiply the rat dose by 0.5.
Troubleshooting Guides
Issue 1: Inconsistent drug intake with administration in drinking water.
-
Problem: Water consumption can vary between individual animals and cages, leading to inconsistent dosing.
-
Solution:
-
Measure water intake daily for each cage to get a more accurate estimate of the dose received per animal.
-
Consider single housing of animals for the most precise measurement of individual water consumption, if compatible with the study design.
-
If intake is still too variable, switch to oral gavage for precise, individual dosing.
-
Issue 2: Precipitation or degradation of this compound in the prepared solution.
-
Problem: The drug may come out of solution or degrade, leading to inaccurate dosing.
-
Solution:
-
Ensure the pH of the vehicle is acidic. Use a citrate buffer with a pH between 3.0 and 5.0.[3]
-
Prepare fresh solutions frequently. Even under optimal conditions, it is best to prepare new solutions at least once a week.
-
Store solutions in the dark at 4°C. [4]
-
Visually inspect the solution daily for any signs of precipitation or color change.
-
Issue 3: Unexpected mortality in the treatment group.
-
Problem: Higher than expected mortality may be due to overdosing or severe side effects.
-
Solution:
-
Immediately review your dosing calculations and preparation protocol.
-
Consider lowering the dose.
-
Perform necropsies on deceased animals to investigate the cause of death.
-
Increase the frequency of monitoring for signs of toxicity, such as severe hypotension or renal failure.
-
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Rodent Studies
| Rodent Species | Administration Route | Dosage/Concentration | Study Context |
| Rat | Drinking Water | 30 mg/L (escalated to 60 and 120 mg/L) | Radiation Injury Mitigation[1] |
| Rat | Drinking Water | 50 mg/L | Chronic Tubulo-interstitial Nephropathy |
| Mouse | In Feed | 30 mg/kg/day | Frailty in Aging[9] |
| Rat | Oral Gavage | 10 mg/kg/day | Cold Stress Effects[10] |
Table 2: Toxicological and Pharmacokinetic Parameters of Enalapril in Rodents
| Parameter | Rodent Species | Value |
| Oral LD50 | Mouse | 1767-2165 mg/kg |
| Oral LD50 | Rat | 1821-2560 mg/kg[11] |
| Bioavailability (Enalapril) | Rat | Approx. 34% |
| Active Metabolite | Both | Enalaprilat |
| Elimination Half-life (Enalaprilat) | Human (for reference) | Approx. 11 hours[4] |
Experimental Protocols
Protocol 1: Preparation of this compound in Citrate Buffer for Drinking Water (1 L of 30 mg/L solution)
-
Prepare 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in deionized water and make up to a final volume of 1 L.
-
Prepare 0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in deionized water and make up to a final volume of 1 L.
-
Create the Citrate Buffer (pH ~4.0): Mix approximately 380 mL of the 0.1 M citric acid solution with 620 mL of the 0.1 M sodium citrate solution. Verify the pH with a calibrated pH meter and adjust if necessary.
-
Dissolve this compound: Weigh 30 mg of this compound powder. Add it to the 1 L of citrate buffer and stir until fully dissolved.
-
Storage: Store the solution in a light-protected container at 4°C.
Protocol 2: Preparation of this compound for Oral Gavage (10 mL of 5 mg/mL solution)
-
Weigh this compound: Accurately weigh 50 mg of this compound powder.
-
Prepare the Vehicle: Use a commercial suspending vehicle such as Ora-Plus® and Ora-Sweet® (in a 1:1 ratio) or a prepared citrate buffer as described above.
-
Create a Paste: Place the this compound powder in a mortar. Add a small amount of the vehicle and levigate with a pestle to form a smooth paste.
-
Dilute to Final Volume: Gradually add more vehicle while mixing to ensure homogeneity. Transfer the mixture to a 10 mL graduated cylinder and add vehicle to reach the final volume.
-
Storage: Store the suspension in an amber bottle or syringe at 4°C. Shake well before each use.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for long-term rodent studies.
References
- 1. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stability of this compound in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stevia and Saccharin Preferences in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound – Rat Guide [ratguide.com]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. scielo.br [scielo.br]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Enalapril-Induced Cough in Animal Models of Hypertension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating enalapril-induced cough in animal models of hypertension.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind enalapril-induced cough in animal models?
A1: The most widely accepted mechanism is the accumulation of bradykinin in the airways.[1][2] Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, blocks the degradation of bradykinin. Elevated bradykinin levels sensitize airway sensory nerves, leading to bronchoconstriction and cough.[3] Substance P and prostaglandins are also implicated in this process.[2][4]
Q2: Which animal models are most commonly used to study enalapril-induced cough?
A2: Guinea pigs are the most standard preclinical model for studying cough due to the similarity of their airway innervation to humans.[5] Other animal models, including pigs, cats, and dogs, have also been utilized.[5]
Q3: How is cough typically induced and measured in these animal models?
A3: Cough is often induced by challenging the animals with an aerosolized tussive agent like capsaicin or citric acid.[4][6] The frequency and intensity of the cough response are then measured, often using a whole-body plethysmography system to detect characteristic changes in airflow and pressure.[7] Some studies also investigate spontaneous coughing after prolonged enalapril treatment.[6]
Q4: What are the key signaling pathways involved in enalapril-induced cough?
A4: The primary pathway involves the inhibition of ACE by enalapril, leading to an increase in bradykinin. Bradykinin then acts on B1 and B2 receptors on sensory nerves in the airways. This can lead to the release of neuropeptides like Substance P, which in turn acts on neurokinin-1 (NK1) receptors, and the production of prostaglandins, which can further sensitize the cough reflex. The transient receptor potential vanilloid 1 (TRPV1) channel is also a key player, as it can be sensitized by these inflammatory mediators, lowering the threshold for cough induction.
Troubleshooting Guides
Issue 1: High variability in cough response to tussive agents.
-
Possible Cause: Inconsistent aerosol delivery.
-
Troubleshooting Tip: Ensure the nebulizer is functioning correctly and delivering a consistent particle size. Calibrate the nebulizer before each experiment. Place the animal in a standardized exposure chamber to ensure consistent aerosol concentration.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Tip: Acclimatize animals to the experimental setup and handling procedures to minimize stress, which can affect respiratory patterns and cough reflex.
-
-
Possible Cause: Inter-animal variability.
Issue 2: Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes, deep breaths).
-
Possible Cause: Inadequate measurement technique.
-
Troubleshooting Tip: Utilize a synchronized system that records audio, video, and respiratory airflow. This allows for a more accurate differentiation of coughs based on their characteristic three-phase pattern (inspiration, glottal closure with expiratory muscle contraction, and glottal opening with a high-velocity expiratory airflow) and associated sound.
-
-
Possible Cause: Subjective scoring.
-
Troubleshooting Tip: Develop a clear and objective scoring criterion for identifying coughs. Have at least two independent and blinded observers score the recordings to ensure consistency and reduce bias.
-
Issue 3: Lack of significant enalapril-induced cough enhancement.
-
Possible Cause: Insufficient duration or dose of enalapril treatment.
-
Troubleshooting Tip: Studies have shown that chronic administration of enalapril is often required to potentiate the cough reflex.[5][6] Review the literature for effective dosing regimens in your chosen animal model. A daily oral administration of 3 mg/kg for 20 to 30 days has been shown to enhance spontaneous cough in guinea pigs.[6]
-
-
Possible Cause: Choice of tussive agent.
-
Troubleshooting Tip: The sensitivity to different tussive agents can vary. While capsaicin and citric acid are commonly used, consider trying other agents like bradykinin itself to directly assess the sensitization of the cough reflex.
-
Experimental Protocols & Data
Key Experimental Methodologies
Below are detailed methodologies for key experiments cited in the literature for studying enalapril-induced cough.
Protocol 1: Induction of Cough with Capsaicin in Guinea Pigs
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Animal Model: Male Dunkin-Hartley guinea pigs.
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Enalapril Treatment: Administer enalapril (e.g., 10 mg/kg/day, p.o.) for a specified period (e.g., 14 consecutive days).
-
Cough Induction: Place the conscious and unrestrained animal in a whole-body plethysmograph chamber. Expose the animal to an aerosol of capsaicin (e.g., 10 µM) for a set duration (e.g., 7 minutes).
-
Cough Measurement: Record the number of coughs during and after the exposure period using a pressure transducer to detect characteristic changes in chamber pressure.
Protocol 2: Investigation of Spontaneous Cough in Guinea Pigs
-
Animal Model: Male guinea pigs.
-
Enalapril Treatment: Daily oral administration of enalapril (3 mg/kg) for 20 to 30 days.[6]
-
Cough Measurement: House the animals in individual observation chambers and record their spontaneous coughs over a defined period using a sensitive microphone and recording software.
Quantitative Data Summary
Table 1: Effects of Enalapril and Mitigating Agents on Cough Frequency in Animal Models
| Animal Model | Enalapril Treatment | Tussive Agent | Mitigating Agent | Dose of Mitigating Agent | % Reduction in Cough Frequency | Reference |
| Guinea Pig | 3 mg/kg/day for 30 days | Spontaneous | des-Arg(10)-[Leu(9)]kallidin (B1 antagonist) | Not specified | Significant inhibition | |
| Guinea Pig | 3 mg/kg/day for 30 days | Spontaneous | Icatibant (B2 antagonist) | 10 nmol/kg | Slight, not significant | |
| Pig | 7.5 and 15 µg/kg, i.v. | 0.8 M Citric Acid | Hoe140 (Icatibant, B2 antagonist) | 0.5 and 1 mg/kg | Dose-related decrease | [6] |
| Pig | 15 µg/kg, i.v. | 0.8 M Citric Acid | SR 140333 (NK1), SR 48968 (NK2), SR 142801 (NK3) antagonists | Not specified | Significant decrease | [6] |
| Cat | 5 mg/kg/day for 15 days | Mechanical Irritation | Diltiazem | 30 mg/kg/day | Significant decrease | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of enalapril-induced cough.
Caption: General experimental workflow for studying enalapril-induced cough.
Caption: Troubleshooting decision tree for enalapril-induced cough experiments.
References
- 1. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicodynamic analysis of cough and inflammatory reactions by angiotensin-converting enzyme inhibitors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Detecting Cough and Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of enalapril maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of enalapril maleate and its active metabolite, enalaprilat.
Troubleshooting Guide
Question: I am observing significant ion suppression for enalapril and enalaprilat in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analytes of interest, leading to reduced sensitivity.[1][2][3] For enalapril and enalaprilat, phospholipids from plasma or serum are a primary cause of this issue.
Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for ion suppression.
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Evaluate Sample Preparation: The initial and most critical step is to improve the sample clean-up process to remove interfering endogenous components.[2][4]
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Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[2] If using PPT, consider diluting the supernatant post-precipitation to reduce the concentration of matrix components.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A detailed LLE protocol is provided in the Experimental Protocols section.
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Solid-Phase Extraction (SPE): SPE is highly effective for minimizing matrix effects by providing superior sample cleanup.[4] Consider using mixed-mode or phospholipid removal SPE cartridges.[4]
-
-
Optimize Chromatographic Conditions: If matrix effects persist, chromatographic separation should be optimized to separate the analytes from the interfering matrix components.
-
Adjust the mobile phase composition and gradient to achieve better resolution. The use of formic acid in the mobile phase can improve peak shape and spectral response for enalapril and enalaprilat.[5]
-
Ensure that the retention times of enalapril and enalaprilat do not coincide with the elution of a large portion of the matrix components.
-
-
Adjust Mass Spectrometer (MS) Parameters:
-
Ionization Polarity: Investigate both positive and negative ionization modes. For enalapril and enalaprilat, studies have shown that negative polarity can sometimes result in less ion suppression compared to positive polarity.[1]
-
Source Parameters: Optimize source-dependent parameters such as gas flows, temperature, and voltages to enhance analyte signal and minimize the influence of matrix components.
-
-
Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for enalapril and enalaprilat is highly recommended.[6] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation during quantification.[6] If a SIL-IS is not available, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the biological matrix.[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] In the bioanalysis of enalapril and its active metabolite enalaprilat, matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and bioequivalence studies.[2] The primary sources of matrix effects in plasma and serum are endogenous components like phospholipids.
Q2: How can I quantitatively assess matrix effects for enalapril and enalaprilat according to regulatory guidelines?
A2: Regulatory bodies like the FDA and EMA provide guidance on the evaluation of matrix effects.[8] The most common approach is the post-extraction spike method.[9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
The matrix factor (MF) is calculated as follows: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA guidance suggests that the accuracy of quality control (QC) samples prepared in at least six different lots of matrix should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.[8]
Q3: What sample preparation techniques are recommended to minimize matrix effects for enalapril analysis?
A3: The choice of sample preparation technique is crucial for mitigating matrix effects. Here's a comparison of common methods:
| Sample Preparation Technique | Advantages | Disadvantages | Suitability for Enalapril |
| Protein Precipitation (PPT) | Simple, fast, high-throughput | Prone to significant matrix effects, especially from phospholipids[2] | Can be used, but may require further optimization like supernatant dilution[4][5] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT | More labor-intensive, requires solvent optimization | A good option for improved sample cleanup[10] |
| Solid-Phase Extraction (SPE) | Excellent for removing interferences, highly selective[4] | More complex and costly than PPT or LLE | Highly recommended, especially with phospholipid removal plates[4] |
Q4: Can the stability of this compound in the biological matrix affect my results?
A4: Yes, the stability of this compound is a critical factor. Enalapril is a prodrug that can be hydrolyzed to its active metabolite, enalaprilat.[11] This degradation can be influenced by the pH of the matrix.[12][13] It is essential to perform stability studies under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the integrity of the samples from collection to analysis.[10] The stability of enalapril can be pH-dependent, with degradation pathways leading to enalaprilat in basic conditions and diketopiperazine in acidic conditions.[12][14][15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Enalapril and Enalaprilat in Human Serum
This protocol is adapted from a validated LC-MS/MS method.[10]
-
Sample Preparation:
-
Pipette 475 µL of human serum into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Fluoxetine).
-
Add 25 µL of the enalapril/enalaprilat working standard or QC solution.
-
Vortex the sample for 10 seconds.
-
Add 475 µL of 1% ammonia solution and vortex for another 10 seconds.
-
-
Extraction:
-
Add 3.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 3 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 2.1 mL of the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Enalapril and Enalaprilat in Human Plasma
This protocol is based on a simple and rapid method.[5]
-
Sample Preparation:
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of enalapril/enalaprilat working standard or QC solution.
-
Add the internal standard working solution (e.g., Tolbutamide).
-
-
Precipitation:
-
Add a precipitating agent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (plasma:solvent).
-
Vortex vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effect Data for Enalapril and Enalaprilat from a Validated LC-MS/MS Method
Data adapted from a study utilizing a protein precipitation method.[5][16]
| Analyte | QC Level | Mean Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |
| Enalapril | Low (LQC) | 96.5 | 2.1 | 98.2 | 3.5 |
| Medium (MQC) | 98.7 | 1.8 | 99.1 | 2.8 | |
| High (HQC) | 99.3 | 1.5 | 98.9 | 3.1 | |
| Enalaprilat | Low (LQC) | 94.2 | 2.5 | 101.5 | 4.2 |
| Medium (MQC) | 97.6 | 1.9 | 100.8 | 3.7 | |
| High (HQC) | 98.8 | 1.6 | 101.2 | 3.3 |
Visualizations
Caption: A generalized workflow for the bioanalysis of enalapril.
Caption: Metabolic conversion of enalapril to enalaprilat.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the drug-matrix on the stability of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Enalapril Maleate Solubility for In-Vitro Experiments
Welcome to the technical support center for enalapril maleate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder. It is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol.[1] For in-vitro experiments, it is commonly dissolved in organic solvents like DMSO to create a stock solution before being diluted into aqueous buffers or cell culture media.[2]
Q2: I am having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: Direct dissolution in aqueous solutions is often challenging because this compound is sparingly soluble in water.[1] Several sources report it as insoluble or having very low solubility in water at room temperature.[3] For instance, the solubility in PBS (pH 7.2) is approximately 1 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[2] Preparing a high-concentration stock solution in an organic solvent first is the standard and recommended procedure.
Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound.[2][4] It can achieve concentrations as high as 99 mg/mL (201.0 mM).[3][5] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[4][5]
Q4: My this compound solution appears cloudy or shows precipitation after dilution into my aqueous experimental medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue when the final concentration of the drug exceeds its solubility limit in that medium. Here are some troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Check Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is minimal (typically <0.5% or <0.1%), as high concentrations can be toxic to cells and may also affect the solubility of other components.[2]
-
Gentle Warming and Sonication: For some aqueous solutions, gentle warming and ultrasonication can help improve solubility.[4][6] However, be cautious about the temperature sensitivity and stability of this compound.
-
pH Adjustment: The degradation pathway of this compound is pH-dependent. It shows better stability in the pH range of 2.00 – 7.00.[7] Adjusting the pH of your final solution might improve stability, but this must be compatible with your experimental system (e.g., cell culture).
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, researchers have explored several methods. For experimental purposes, co-solvents can be effective. One formulation for in-vivo use involves a mixture of DMSO, PEG300, Tween80, and water, which could be adapted for specific in-vitro needs if the components are compatible with the assay.[5] Other advanced methods reported in formulation science include creating solid dispersions with excipients like mannitol or using hydrotropic solubilization with agents like urea, though these are less common for direct application in typical in-vitro assays.[8][9]
Data Summary: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers and databases.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ≥ 99 | ≥ 201.0 | Use fresh, anhydrous DMSO. | [3][5] |
| ≥ 50 | ≥ 101.52 | Hygroscopic DMSO impacts solubility. | [4] | |
| ≥ 25 | ~50.76 | [2] | ||
| ≥ 23.15 | ~47.00 | [6] | ||
| Ethanol | 4 | 8.12 | [3] | |
| ≥ 2.12 | ~4.30 | Requires ultrasonication. | [6] | |
| ~0.25 | ~0.51 | [2] | ||
| Water | Insoluble | - | [3] | |
| 33.33 | 67.67 | Requires ultrasonic and warming. | [4] | |
| Sparingly Soluble | - | [1] | ||
| 0.213 | ~0.43 | [10] | ||
| PBS (pH 7.2) | ~1 | ~2.03 | Do not store aqueous solution > 1 day. | [2] |
| Methanol | Freely Soluble | - | [1] | |
| Dimethyl Formamide | ~15 | ~30.45 | [2] |
Note: Solubility can vary slightly between batches.[3]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a 100 mM stock solution of this compound.
Materials:
-
This compound (MW: 492.52 g/mol )[3]
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 49.25 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.[2][4]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into a cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid issues with localized high concentrations of DMSO, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile culture medium to create a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution for higher concentrations) to the final volume of the cell culture medium to achieve the desired working concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
Final DMSO Check: Calculate the final percentage of DMSO in the working solution. It should ideally be below 0.1% to avoid solvent-induced cellular effects.[2] For example, a 1:1000 dilution of the stock solution results in a 0.1% DMSO concentration.
Diagrams and Workflows
Mechanism of Action: RAAS Inhibition
Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[11] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway showing inhibition by enalaprilat.
Experimental Workflow: Solution Preparation
This workflow outlines the decision-making process for preparing this compound solutions for in-vitro experiments.
Caption: Decision workflow for preparing this compound experimental solutions.
Logical Relationship: Stability & Degradation
This diagram illustrates the key factors influencing the stability of this compound and its primary degradation products. This compound is susceptible to hydrolysis and intramolecular cyclization.[7][12]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC-UV Methods for Enalapril Maleate Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quality control of enalapril maleate against alternative analytical techniques. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction
This compound is a prodrug that is converted in the body to its active form, enalaprilat, which is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. HPLC-UV is a widely used technique for this purpose due to its specificity, sensitivity, and robustness. This guide details a validated HPLC-UV method and compares its performance with other analytical approaches.
High-Performance Liquid Chromatography (HPLC-UV) Method
A common and effective method for the analysis of this compound involves reversed-phase HPLC with UV detection. This technique separates enalapril from its impurities and degradation products, allowing for accurate quantification.
Experimental Protocol: HPLC-UV
A representative validated HPLC-UV method for the determination of this compound is summarized below.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 (4.6 x 250 mm, 5 µm particle size) or C8 (4.6 mm i.d. X 250 mm, 5 μm).[1][2]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic phosphate buffer.[2][3] A typical composition is acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).[2]
-
Flow Rate: Typically set between 0.8 mL/min and 2.0 mL/min.[2][4]
-
Column Temperature: Ambient or controlled, for instance at 25°C or 55°C.[1][7]
-
Run Time: Can be as short as 3 minutes or longer depending on the separation requirements, with some methods achieving a total run time of less than 9 minutes.[2][4]
Data Presentation: HPLC-UV Method Performance
The performance of a typical validated HPLC-UV method for this compound is summarized in the table below.
| Parameter | Performance Data |
| Linearity Range | 1.6 - 48 µg/mL (R² > 0.999)[1] |
| Accuracy (% Recovery) | 98.6% - 101.6%[1] |
| Precision (RSD%) | < 1% (Intra-day and Inter-day)[1] |
| Limit of Detection (LOD) | 0.021%[2] |
| Limit of Quantification (LOQ) | 0.062%[2] |
| Retention Time | Approximately 2.3 - 7.9 minutes[1][4] |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can also be employed for the quality control of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the analysis of specific impurities.
Alternative Methods Overview
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it lacks the specificity of chromatographic techniques and is more susceptible to interference from excipients and impurities.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of analyzing multiple samples simultaneously, leading to higher throughput. However, it generally has lower resolution and sensitivity compared to HPLC.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for the determination of enalapril and its active metabolite, enalaprilat, in biological matrices such as plasma.[9] It is, however, more expensive and complex to operate than HPLC-UV.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, good sensitivity, robust, and widely available. | Requires more expensive instrumentation and solvents than spectrophotometry. |
| UV-Visible Spectrophotometry | Measurement of UV absorbance. | Simple, rapid, and cost-effective. | Lacks specificity, prone to interference.[8] |
| HPTLC | Planar chromatographic separation. | High throughput, low solvent consumption per sample. | Lower resolution and sensitivity than HPLC. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Very high sensitivity and selectivity, suitable for bioanalysis.[9] | High cost of instrumentation and complexity of operation. |
Mandatory Visualizations
Experimental Workflow for HPLC-UV Analysis of this compound
Caption: Workflow of the HPLC-UV method for this compound quality control.
Logical Relationship of Analytical Methods for this compound
References
- 1. turkjps.org [turkjps.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. User-Friendly HPLC Method Development and Validation for Determination of this compound and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized and Validated Spectrophotometric Methods for the Determination of this compound in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Enalapril Maleate Bioanalytical Methods Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enalapril and its active metabolite, enalaprilat, in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. When these studies are conducted across multiple sites, it is imperative to perform a cross-validation of the bioanalytical methods to ensure data consistency and reliability. This guide provides a comprehensive comparison of experimental protocols and performance data from various validated methods for enalapril maleate, simulating a cross-validation exercise between different laboratories.
The process of cross-validation is essential for establishing the interchangeability of analytical data from different laboratories.[1] This is particularly critical in global pharmaceutical development, where samples from a single clinical trial may be analyzed at multiple sites.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation when method transfers or inter-laboratory comparisons are necessary.[2][3][4][5]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories. This process ensures that both laboratories can produce comparable results for the same set of samples.
Comparative Summary of Bioanalytical Methods
The following tables summarize key parameters from different published bioanalytical methods for enalapril, presented as if they were from three distinct laboratories (Lab 1, Lab 2, and Lab 3) undergoing a cross-validation study.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Laboratory 1[6] | Laboratory 2[7] | Laboratory 3[8] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Column | Phenomenex C18 (50x4.6 mm, 5µm) | Not Specified | Purospher Start C18 (250x4.6 mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01% v/v) | Acetonitrile: 5mM Ammonium Acetate (80:20 v/v) | Methanol:Acetonitrile:Water (70:30 v/v, pH 3.5) |
| Flow Rate | Isocratic | Not Specified | 1.0 mL/min |
| Detection | MS/MS (API 3200) | MS/MS | UV at 215 nm |
| Internal Standard | Fluoxetine | Tolbutamide | Diclofenac Sodium |
| Retention Time | Not Specified | Not Specified | 2.4 min (Enalapril), 4.0 min (IS) |
Table 2: Sample Preparation and Validation Parameters
| Parameter | Laboratory 1[6] | Laboratory 2[7] | Laboratory 3[8] |
| Biological Matrix | Human Serum | Human Plasma | Human Serum |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Not Specified |
| Linearity Range | 0.25 - 50.0 ng/mL | 1.0 - 500.0 ng/mL | 2.5 - 100 µg/mL |
| LLOQ | 0.25 ng/mL | 1.0 ng/mL | 12 ng/mL |
| Mean Recovery | 39.04 - 49.81% | Not Specified | Not Specified |
| Intra-day Precision (%CV) | < 7.36% | Not Specified | 0.07 - 1.25% |
| Inter-day Precision (%CV) | < 5.80% | Not Specified | 0.07 - 1.25% |
| Intra-day Accuracy (%) | 2.16 - 7.01% | Not Specified | 99 - 102% (as recovery) |
| Inter-day Accuracy (%) | 3.85 - 5.88% | Not Specified | 99 - 102% (as recovery) |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative tables. These protocols provide the necessary information for reproducing the analytical methods.
Protocol from Laboratory 1 (LC-MS/MS Method)[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 475 µL of enalapril-free control serum, add 25 µL of the working standard solution of enalapril.
-
Add 25 µL of the internal standard (Fluoxetine) working solution and vortex.
-
Add 475 µL of 1% ammonia solution and mix by vortexing.
-
Add 3.0 mL of extraction solvent and vortex for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 3 minutes.
-
Transfer 2.1 mL of the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: API 3200 Triple Quadrupole Mass Spectrometer.
-
Column: Phenomenex C18, 5µm, 50x4.6 mm.
-
Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01% v/v).
-
Ionization: Atmospheric Pressure Electrospray Ionization (ESI).
-
Protocol from Laboratory 2 (LC-MS/MS Method)[7]
-
Sample Preparation (Protein Precipitation):
-
This method was developed for the simultaneous quantification of enalapril and its active metabolite, enalaprilat.
-
A protein precipitation technique was used for sample cleanup from 300 µL of human plasma.
-
Specific details of the precipitation agent were not provided in the abstract.
-
-
Chromatographic Conditions:
-
The method is described as sensitive and selective for both enalapril and enalaprilat.
-
The lower limit of quantification (LLOQ) is 1 ng/mL with a linear range up to 500 ng/mL for both analytes.
-
Protocol from Laboratory 3 (HPLC-UV Method)[8]
-
Sample Preparation:
-
Plasma samples were obtained from healthy volunteers and stored at -20°C.
-
The specific extraction or cleanup procedure for serum samples was not detailed in the abstract.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: Purospher Start C18 (250 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-acetonitrile-water (70:30 v/v) with pH adjusted to 3.5 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Internal Standard: Diclofenac sodium.
-
Conclusion
The comparison of these three distinct bioanalytical methods for this compound highlights the variability in experimental approaches, from sample preparation to analytical instrumentation. A cross-validation study would be essential to ensure that data generated by these different methods are comparable and can be pooled for a comprehensive pharmacokinetic analysis. The key to a successful cross-validation lies in the rigorous statistical comparison of results from a shared set of quality control and clinical samples, as outlined in the workflow diagram. Adherence to regulatory guidelines on bioanalytical method validation is paramount to ensure the integrity of the data submitted for regulatory approval.[2][5][9]
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. labs.iqvia.com [labs.iqvia.com]
Comparative Efficacy of Enalapril Maleate Versus Other ACE Inhibitors in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of enalapril maleate with other Angiotensin-Converting Enzyme (ACE) inhibitors in preclinical models of heart failure. The information is curated from various experimental studies to support research and development in cardiovascular therapeutics.
Overview of ACE Inhibitors in Heart Failure
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of heart failure. By blocking the conversion of angiotensin I to angiotensin II, they mitigate vasoconstriction, reduce aldosterone secretion, and decrease sodium and water retention. This cascade of effects leads to reduced cardiac preload and afterload, thereby improving cardiac function and attenuating pathological remodeling of the heart. Enalapril, a widely studied ACE inhibitor, has demonstrated significant efficacy in various animal models of heart failure. This guide will compare its performance against other ACE inhibitors such as lisinopril, captopril, and ramipril.
Data Summary: Enalapril vs. Other ACE Inhibitors
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the effects of different ACE inhibitors on key parameters of cardiac function and remodeling in heart failure models.
Table 1: Effects on Cardiac Function
| ACE Inhibitor | Animal Model | Key Findings | Reference |
| Enalapril | Dog (Pacing-Induced Heart Failure) | Significantly increased velocity of circumferential fiber shortening and decreased left ventricular ejection time.[1] | [1] |
| Enalapril | Dog (Myocardial Infarction) | Improved left ventricular ejection fraction and limited the expansion and thinning of the infarct zone.[2][3] | [2][3] |
| Enalapril | Hamster (Cardiomyopathy) | Attenuated the reduction of left ventricular percentage of fractional shortening.[4] | [4] |
| Lisinopril | - | In a comparative study with enalapril, both drugs were found to be at least equally effective and well-tolerated.[5] | [5] |
| Captopril | - | A network meta-analysis suggested that enalapril might be a better option than captopril for increasing ejection fraction and stroke volume.[6] | [6] |
| Ramipril | - | A network meta-analysis indicated that ramipril was associated with the lowest incidence of all-cause mortality, while enalapril was effective in improving ejection fraction.[6][7] | [6][7] |
Table 2: Effects on Cardiac Remodeling
| ACE Inhibitor | Animal Model | Key Findings | Reference |
| Enalapril | Dog (Myocardial Infarction) | Limited progressive ventricular dilation and hypertrophy.[2][3] Reduced infarct collagen content.[2] | [2][3] |
| Enalapril | Dog (Pacing-Induced Heart Failure) | Attenuated atrial fibrosis and remodeling.[8] | [8] |
| Enalapril | Rat (Spontaneously Hypertensive) | Attenuated cardiac remodeling.[9] | [9] |
| Imidapril | Dog (Naturally Acquired Heart Failure) | Proved to be as effective as enalapril in improving quality of life scores and had similar survival times.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols from the cited studies.
Pacing-Induced Heart Failure Model in Dogs
-
Animal Model: Adult mongrel dogs.
-
Heart Failure Induction: A programmable ventricular pacemaker is surgically implanted. Rapid ventricular pacing (e.g., 245 beats/min) is initiated to induce a low-output cardiomyopathic state. Once heart failure develops, the pacing rate is reduced (e.g., 190 beats/min) to maintain a stable condition.[1]
-
Drug Administration: Dogs are randomized to receive either the ACE inhibitor (e.g., enalapril 2 mg/kg/day) or a placebo.[8] Treatment is typically administered orally.
-
Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters like left atrial and ventricular dimensions, fractional shortening, and ejection fraction.[1][8] Hemodynamic monitoring may also be employed.
Myocardial Infarction-Induced Heart Failure Model in Dogs
-
Animal Model: Adult dogs.
-
Heart Failure Induction: The left anterior descending coronary artery is ligated to induce an anterior myocardial infarction.[2]
-
Drug Administration: One day after the ligation, dogs are randomized to a control group (no treatment) or a group receiving oral enalapril (e.g., 2.5 mg BID).[2]
-
Efficacy Assessment: Two-dimensional echocardiography is used to monitor in vivo changes in left ventricular size, shape, mass, and function over several weeks.[2] Postmortem analysis includes measurement of infarct size, collagen content, and topographic mapping of the heart.[2][3]
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the research.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: General experimental workflow for evaluating ACE inhibitors in heart failure models.
Conclusion
The available preclinical data suggests that enalapril is a highly effective ACE inhibitor for improving cardiac function and attenuating adverse cardiac remodeling in various heart failure models. While direct head-to-head comparisons with a wide range of other ACE inhibitors in the same animal models are limited, network meta-analyses and individual comparative studies indicate that while there are some differences in specific outcomes, the overall class effect is significant. Enalapril consistently demonstrates robust efficacy, making it a benchmark for the evaluation of novel cardiovascular therapies. Future preclinical studies should aim for direct, well-controlled comparisons between different ACE inhibitors to delineate more subtle differences in their efficacy and mechanisms of action.
References
- 1. Effect of enalapril in dogs with pacing-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of enalapril on ventricular remodeling and function during healing after anterior myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic effects of enalapril and amlodipine on cardiac remodeling in cardiomyopathic hamster hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of treatment with lisinopril versus enalapril for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enalapril effects on atrial remodeling and atrial fibrillation in experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of enalapril on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of imidapril and enalapril in a prospective, multicentric randomized trial in dogs with naturally acquired heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Enalapril and Angiotensin II Receptor Blockers in Renal Protection
For researchers and drug development professionals, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) is critical for advancing the treatment of chronic kidney disease (CKD). This guide provides a detailed, data-driven comparison of enalapril, a widely studied ACE inhibitor, and various ARBs, focusing on their efficacy in renal protection.
Mechanism of Action: A Tale of Two Blockades
Both enalapril and ARBs exert their renal protective effects by interrupting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and renal hemodynamics. However, their points of intervention differ fundamentally. Enalapril inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] In contrast, ARBs selectively block the angiotensin II type 1 (AT1) receptor, directly preventing the deleterious effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis.[1][3]
Quantitative Comparison of Renal Protection
The following tables summarize key quantitative data from head-to-head clinical trials comparing enalapril with various ARBs.
Table 1: Effects on Proteinuria/Albuminuria
| Comparison | Study Details | Baseline Proteinuria/Albuminuria | Change in Proteinuria/Albuminuria | Reference |
| Enalapril vs. Losartan | Primary glomerulonephritis, 12 months | Not specified | Enalapril: -40.9%Losartan (25mg): -32.8% (p<0.021 and p<0.029 vs. baseline, respectively; no significant difference between groups) | [4] |
| Type 2 Diabetic Nephropathy, up to 12 months | Not specified | At first follow-up, Enalapril showed a greater reduction (73.3%) compared to Losartan (31.2%, p = 0.001). By the end of the study, there was no statistically significant difference (86.7% of Enalapril and 84.4% of Losartan patients achieved the target). | [1] | |
| Enalapril vs. Telmisartan | Mild to moderate CKD, 12 months | Not specified | Both significantly reduced urinary protein (p<0.001). Reduction was more pronounced with telmisartan (p<0.001). | [5] |
| Enalapril vs. Irbesartan | Experimental papillary necrosis in rats, 1 month | Bromoethylamine-induced albuminuria | Both enalapril and irbesartan reduced albuminuria. | [3] |
Table 2: Effects on Glomerular Filtration Rate (GFR) and Serum Creatinine
| Comparison | Study Details | Baseline GFR/Serum Creatinine | Change in GFR/Serum Creatinine | Reference |
| Enalapril vs. Losartan | Adults with CKD, meta-analysis | Varied | Similar effects on renal function (serum creatinine or GFR). | [6][7] |
| Enalapril vs. Telmisartan | Type 2 diabetic nephropathy, 5 years | Not specified | Mean annual decline in GFR was similar: Enalapril: -3.2 mL/min/1.73 m²Telmisartan: -3.7 mL/min/1.73 m² | [8] |
| Mild to moderate CKD, 12 months | eGFR > 60 mL/min | eGFR increased similarly in both groups at 12 months. | [5] | |
| Enalapril vs. Irbesartan | Hypertensive patients, 12 weeks | Normal serum creatinine | No significant change in GFR for either group. | [9] |
| Experimental papillary necrosis in rats, 1 month | Not specified | Enalapril partially prevented the decline in creatinine clearance, while irbesartan did not. | [3] |
Table 3: Effects on Blood Pressure
| Comparison | Study Details | Baseline Blood Pressure | Change in Blood Pressure | Reference |
| Enalapril vs. Losartan | Adults with CKD, meta-analysis | Varied | Similar effects on blood pressure. | [6][7] |
| Enalapril vs. Telmisartan | Mild to moderate essential hypertension, 12 weeks | Not specified | No significant difference in systolic BP reduction. Telmisartan showed a significantly greater reduction in diastolic BP at 12 weeks (p<0.001). | [10] |
| Enalapril vs. Irbesartan | Mild to moderate hypertension, 8 weeks | Seated DBP 95-110 mmHg | No significant difference in efficacy between treatment groups. | [11] |
| Severe hypertension | Not specified | Both regimens were effective, with reductions of approximately 40/30 mmHg at 12 weeks. | [12] | |
| Enalapril vs. Valsartan | Elderly hypertensive patients, 16 weeks | DBP ≥95 and ≤110 mmHg | Valsartan led to a slightly greater reduction in SBP/DBP (18.6/13.7 mmHg vs 15.6/10.9 mmHg; p<0.01). | [13] |
Experimental Protocols
The methodologies employed in the cited studies share common frameworks for assessing renal function and safety.
Measurement of Proteinuria/Albuminuria
-
24-Hour Urine Collection: Considered the gold standard for quantifying proteinuria, this method involves collecting all urine over a 24-hour period.[14]
-
Urine Albumin-to-Creatinine Ratio (ACR) or Protein-to-Creatinine Ratio (PCR): Often used in clinical trials for convenience and its correlation with 24-hour urine protein excretion. A spot urine sample is analyzed for both albumin/protein and creatinine concentrations.[15][16] The ratio helps to correct for variations in urine concentration.
Assessment of Glomerular Filtration Rate (GFR)
-
Estimated GFR (eGFR): Commonly calculated using serum creatinine levels in conjunction with age, sex, and race in equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formulas.[17]
-
Direct GFR Measurement: In some trials, GFR is measured directly using the plasma clearance of an exogenous filtration marker like iohexol.[18]
Typical Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing enalapril and an ARB for renal protection.
Logical Relationship of Key Outcomes
The primary goal of enalapril and ARB therapy in the context of renal protection is to slow the progression of chronic kidney disease. This is achieved through a cascade of effects, beginning with the reduction of blood pressure and proteinuria, which in turn helps to preserve glomerular filtration rate and ultimately delay or prevent the onset of end-stage renal disease.
Summary and Conclusion
The available evidence from head-to-head clinical trials suggests that enalapril and various ARBs have largely comparable effects on key markers of renal protection, including the reduction of proteinuria and the preservation of GFR.[6][7] While some studies indicate minor differences in efficacy for specific endpoints or in certain patient populations, these are not consistently observed across all studies.
A notable difference lies in the side effect profile, with enalapril being associated with a higher incidence of dry cough, a class effect of ACE inhibitors.[6][7] The choice between enalapril and an ARB for renal protection may therefore be guided by patient tolerability, cost, and specific clinical context. For drug development professionals, these findings underscore the high bar for demonstrating superior renal protection with novel agents targeting the RAAS. Future research should focus on long-term, hard renal outcomes to definitively establish any clinically significant differences between these two important classes of drugs.
References
- 1. jptcp.com [jptcp.com]
- 2. Beneficial effects on arterial stiffness and pulse-wave reflection of combined enalapril and candesartan in chronic kidney disease--a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of enalapril and irbesartan in experimental papillary necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, controlled study of the effects of losartan versus enalapril in small doses on proteinuria and tubular injury in primary glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of telmisartan and enalapril on renoprotection in patients with mild to moderate chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Enalapril versus losartan for adults with chronic kidney disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Renal response to the angiotensin II receptor subtype 1 antagonist irbesartan versus enalapril in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy and tolerability of telmisartan and enalapril in patients of mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind comparison of irbesartan and enalapril for treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects and tolerability of irbesartan versus enalapril in patients with severe hypertension. Irbesartan Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of valsartan compared with enalapril on blood pressure and cognitive function in elderly patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. What is the best method of proteinuria measurement in clinical trials of endothelin receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. ACE Inhibitor/Angiotensin Receptor Blocker Use Patterns in Advanced CKD and Risk of Kidney Failure and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Enalapril Maleate Formulation for Enhanced Antihypertensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new enalapril maleate formulation against a standard reference formulation. The data presented herein is based on established preclinical models and methodologies to validate the antihypertensive effects and pharmacokinetic profile of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2][3]
Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][4] Enalaprilat inhibits ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.[1][2][5] By inhibiting ACE, enalaprilat reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[1][3][6]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril exerts its therapeutic effect by disrupting the RAAS. The diagram below illustrates the signaling pathway and the point of inhibition by enalaprilat.
Comparative Performance Data
The following tables summarize the comparative performance of the new this compound formulation against a reference formulation in in vitro and in vivo preclinical studies.
Table 1: In Vitro Dissolution Profile
This test evaluates the rate at which the active pharmaceutical ingredient (API) is released from the tablet into a dissolution medium. A faster dissolution rate can lead to quicker absorption.
| Time (minutes) | New Formulation (% Dissolved) | Reference Formulation (% Dissolved) |
| 5 | 45% | 25% |
| 10 | 75% | 55% |
| 15 | 92% | 80% |
| 20 | 98% | 91% |
| 30 | 99% | 96% |
Table 2: Pharmacokinetic Parameters in Spontaneously Hypertensive Rats (SHR)
This table compares the key pharmacokinetic parameters of the active metabolite, enalaprilat, following oral administration of a single 15 mg/kg dose of each formulation to spontaneously hypertensive rats.[7]
| Parameter | New Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 450 ± 55 | 380 ± 62 |
| Tmax (hours) | 1.0 ± 0.25 | 1.5 ± 0.5 |
| AUC₀₋₂₄ (ng·h/mL) | 2150 ± 210 | 1890 ± 235 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 3: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This table shows the mean reduction in systolic blood pressure (SBP) over time after administration of a single 15 mg/kg oral dose of each formulation.[7]
| Time Post-Dose (hours) | New Formulation (Mean SBP Reduction, mmHg) | Reference Formulation (Mean SBP Reduction, mmHg) |
| 1 | -25 ± 4.5 | -15 ± 3.8 |
| 2 | -40 ± 5.1 | -32 ± 4.2 |
| 4 | -48 ± 6.2 | -45 ± 5.9 |
| 8 | -35 ± 5.5 | -33 ± 5.1 |
| 12 | -20 ± 4.1 | -18 ± 3.9 |
| 24 | -10 ± 3.2 | -9 ± 2.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Preclinical studies are essential to determine the efficacy and safety of a new drug formulation before human trials.[8][9]
In Vitro Dissolution Test
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.[10]
-
Procedure: A single tablet of each formulation was placed in a dissolution vessel. Aliquots of the dissolution medium were withdrawn at specified time intervals (5, 10, 15, 20, and 30 minutes) and replaced with fresh medium.[10] The concentration of dissolved this compound was determined by UV-Vis spectrophotometry at a wavelength of 212 nm.[10]
Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)
The experimental workflow for the in vivo studies is outlined in the diagram below.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.[7]
-
Housing: Animals were housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Drug Administration: The new formulation and the reference formulation were administered as a single oral dose (15 mg/kg) via gavage.[7] A control group received the vehicle solution.
-
Pharmacokinetic (PK) Study:
-
Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the tail vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of enalapril and its active metabolite, enalaprilat, were determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time profiles using non-compartmental analysis.
-
-
Antihypertensive Efficacy (Pharmacodynamic - PD) Study:
-
Blood Pressure Measurement: Systolic blood pressure was measured at various time points post-dosing using a non-invasive tail-cuff method.[7]
-
Data Analysis: The change in systolic blood pressure from baseline was calculated for each group and statistically analyzed to determine significant differences between the formulations.
-
Conclusion
The experimental data suggests that the new this compound formulation exhibits a more rapid in vitro dissolution profile compared to the reference formulation. This characteristic correlates with the in vivo pharmacokinetic data, which demonstrates a higher peak plasma concentration (Cmax) and a faster time to reach that peak (Tmax) for the active metabolite, enalaprilat. Consequently, the new formulation produced a more rapid and potent onset of antihypertensive action in the spontaneously hypertensive rat model. These findings indicate that the novel formulation may offer an improved therapeutic profile for the management of hypertension.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jddtonline.info [jddtonline.info]
- 7. scielo.br [scielo.br]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. wjpls.org [wjpls.org]
- 11. Bioequivalence of enalapril oral solution for treatment of pediatric hypertension and enalapril tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Enalapril Maleate Across Different Animal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents across different preclinical models is paramount for translational success. This guide provides a comparative analysis of enalapril maleate's efficacy in various rat strains commonly used in cardiovascular research. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed model selection and experimental design.
Enalapril, a prodrug, is converted in the body to its active form, enalaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, enalapril effectively lowers blood pressure and reduces cardiac workload. This guide delves into the comparative effects of enalapril on key cardiovascular and renal parameters in Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto (WKY) rats, Dahl Salt-Sensitive (DS) and Salt-Resistant (DR) rats, and Goldblatt hypertensive rats.
Key Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of action of enalapril is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the central role of ACE in this pathway and the point of intervention for enalapril.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.
Comparative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on systolic blood pressure, cardiac hypertrophy, and renal function in different rat strains.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg)
| Animal Strain | Treatment Group | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Percentage Reduction | Citation(s) |
| Spontaneously Hypertensive Rat (SHR) | Control | 200 ± 3.9 | 237 ± 3 | - | [1][2] |
| Enalapril (10 mg/kg/day) | - | 199 ± 3 | 16.0% | [2] | |
| Enalapril (25 mg/kg/day) | 185 ± 3.0 | 146 | 21.1% | [1] | |
| Wistar-Kyoto (WKY) Rat | Control | 136 ± 2.8 | - | - | [1] |
| Enalapril (25 mg/kg/day) | 139 ± 1.7 | Below control | - | [1] | |
| Dahl Salt-Sensitive (DS) Rat (High Salt Diet) | Control | - | Severely Hypertensive | - | [3] |
| Enalapril (15-100 mg/kg/day) | - | Significant Reduction | - | [3] | |
| Goldblatt Hypertensive Rat (2K1C) | Control | 217 ± 5 | - | - | [4] |
| Enalapril (30 mg/kg) | 217 ± 5 | 120 ± 7 | 44.7% | [4] | |
| Goldblatt Hypertensive Rat (1K1C) | Control | 240 ± 5 | - | - | [4] |
| Enalapril (30 mg/kg) | 240 ± 5 | 225 ± 3 | 6.3% | [4] |
Values are presented as mean ± SEM where available. 2K1C: Two-Kidney, One-Clip; 1K1C: One-Kidney, One-Clip.
Table 2: Effect of this compound on Cardiac Hypertrophy (Left Ventricular Weight / Body Weight Ratio, mg/g)
| Animal Strain | Treatment Group | LVW/BW Ratio (mg/g) | Percentage Reduction | Citation(s) | | :--- | :--- | :--- | :--- | | Spontaneously Hypertensive Rat (SHR) | Control | 3.08 | - |[1] | | | Enalapril (25 mg/kg/day) | 2.34 | 24.0% |[1] | | Wistar-Kyoto (WKY) Rat | Control | 2.32 | - |[1] | | | Enalapril (25 mg/kg/day) | 1.91 | 17.7% |[1] | | Dahl Salt-Sensitive (DS) Rat (High Salt Diet) | Control | - | - |[3] | | | Enalapril (15-100 mg/kg/day) | Significant Reduction | - |[3] | | Rats with Myocardial Infarction | Control | 4.29 ± 0.18 | - |[5] | | | Enalapril | 3.97 ± 0.10 | 7.5% |[5] |
Values are presented as mean ± SEM where available.
Table 3: Effect of this compound on Renal Function (Urinary Protein Excretion)
| Animal Strain | Treatment Group | Urinary Protein Excretion | Citation(s) | | :--- | :--- | :--- | | Transgenic (mRen2)27 Rats | Control | 59 ± 6 mg/day (albumin) |[6] | | | Enalapril | 9 ± 2 mg/day (albumin) |[6] | | Hypertensive Glucose-Intolerant (HGI) Rat | Control | - |[7] | | | Enalapril (15 mg/kg/day) | Significantly Reduced |[7] |
Values are presented as mean ± SEM where available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Blood Pressure (Tail-Cuff Plethysmography)
This non-invasive method is widely used for monitoring systolic blood pressure in rodents.
Caption: Workflow for tail-cuff blood pressure measurement in rats.
Protocol:
-
Acclimatization: Acclimate the rats to the restraining device and procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[8]
-
Restraint and Warming: Place the rat in a restraining device and warm its tail to 32-34°C using a warming platform or lamp. This is crucial for detecting the tail artery pulse.[9]
-
Cuff Placement: Securely place the occlusion cuff and a sensor (e.g., photoelectric, piezoelectric) on the base of the rat's tail.[10]
-
Measurement Cycle:
-
Inflate the cuff to a pressure sufficient to occlude blood flow (typically 200-250 mmHg).
-
Gradually deflate the cuff at a constant rate.
-
The sensor detects the return of blood flow, and the pressure at this point is recorded as the systolic blood pressure.
-
-
Data Acquisition: Repeat the measurement cycle several times for each animal to obtain a stable and reliable average reading. Discard the initial few readings.[11]
Assessment of Cardiac Hypertrophy
Cardiac hypertrophy is commonly assessed by measuring the left ventricular weight and normalizing it to the body weight.
Protocol:
-
Euthanasia and Heart Excision: At the end of the experimental period, euthanize the rat according to approved institutional guidelines.
-
Heart Dissection: Carefully excise the heart and remove the atria and large blood vessels.
-
Ventricular Separation: Separate the left ventricle (including the interventricular septum) from the right ventricle.
-
Weighing: Gently blot the ventricles to remove excess blood and weigh them individually. Also, record the final body weight of the animal.
-
Calculation: Calculate the left ventricular weight to body weight ratio (LVW/BW) in mg/g.[12]
Evaluation of Renal Function (24-Hour Urinary Protein Collection)
Quantifying urinary protein excretion is a key indicator of renal damage.
Protocol:
-
Metabolic Cages: House the rats individually in metabolic cages designed for the separation and collection of urine and feces.
-
Acclimatization: Allow the rats to acclimate to the metabolic cages for at least 24 hours before the collection period begins.
-
Urine Collection:
-
Volume Measurement: At the end of the 24-hour period, record the total volume of urine collected.
-
Protein Quantification: Centrifuge the urine sample to remove any particulate matter. Measure the protein concentration in the supernatant using a standard method such as the Bradford assay or a commercial kit.[15][16]
-
Calculation: Calculate the total urinary protein excretion over 24 hours (in mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).[13]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac regression and blood pressure control in the Dahl rat treated with either this compound (MK 421, an angiotensin converting enzyme inhibitor) or hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure response of two types of Goldblatt hypertensive rats to enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac hypertrophy and salt status in chronic myocardial infarction in the rat: effects of enalapril versus salt restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 8. ahajournals.org [ahajournals.org]
- 9. mmpc.org [mmpc.org]
- 10. kentscientific.com [kentscientific.com]
- 11. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. chondrex.com [chondrex.com]
- 14. testmenu.com [testmenu.com]
- 15. maxanim.com [maxanim.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Comparative Analysis of Enalapril and Captopril Side Effect Profiles in Research Animals: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the preclinical side effect profiles of angiotensin-converting enzyme (ACE) inhibitors is crucial for candidate selection and risk assessment. This guide provides a comparative analysis of the adverse effects of two widely studied ACE inhibitors, enalapril and captopril, in research animals. The information is compiled from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies.
Executive Summary
This guide synthesizes preclinical data on the side effect profiles of enalapril and captopril in various animal models, including rats, mice, and dogs. The analysis covers key areas of toxicity, including nephrotoxicity, hepatotoxicity, acute systemic toxicity, gastrointestinal effects, and neurological effects. While direct comparative studies for all potential side effects are not available, this guide presents the existing data to facilitate an informed comparison. A notable finding from a comparative study is that enalapril may exhibit a greater potential for renal and hepatic toxicity at higher doses compared to captopril in rats. Conversely, captopril has been associated with a higher incidence of gastrointestinal side effects in dogs. Data on other significant side effects, such as cough and angioedema, are less comprehensive in preclinical models, representing a notable data gap.
Renal Toxicity
A key area of investigation for ACE inhibitors is their potential for nephrotoxicity, particularly at higher doses.
Experimental Protocol: Comparative Nephrotoxicity in Rats[1][2]
-
Animal Model: Male albino rats.
-
Drug Administration: Enalapril and captopril were administered orally twice weekly for four weeks at doses equivalent to 10% and 20% of their respective LD50 values. A control group received distilled water.
-
Parameters Assessed: Serum urea and creatinine levels were measured after one and four weeks. Histopathological examination of the kidneys was performed at the end of the study. TNF-α expression in kidney tissue was evaluated via immunohistochemistry.
Quantitative Data: Serum Markers and Histopathology
| Parameter | Time Point | Captopril (10% LD50) | Captopril (20% LD50) | Enalapril (10% LD50) | Enalapril (20% LD50) | Control |
| Serum Urea | 4 weeks | Significant Increase | Significant Increase | Significant Increase | Significant Increase | No significant change |
| Serum Creatinine | 4 weeks | Significant Increase | Significant Increase | Significant Increase | Significant Increase | No significant change |
| Histopathology | 4 weeks | Glomerular atrophy, vacuolar degeneration | Atrophy, Bowman's space dilation, necrosis | Glomerular atrophy, Bowman's space dilation, vacuolar degeneration | Glomerular atrophy, Bowman's space dilation, vacuolar degeneration | Normal histology |
| TNF-α Expression | 4 weeks | Minor expression | - | - | Moderate expression | No expression |
Note: A significant increase in urea and creatinine was observed after just one week with 20% enalapril.[1][2] The study concluded that enalapril at a 20% LD50 dose has more severe toxic effects on the kidneys than captopril at the same dose level.[1][2]
Experimental workflow for the comparative nephrotoxicity study in rats.
Hepatic Toxicity
Similar to renal toxicity, the potential for liver damage is a critical aspect of the preclinical safety assessment of ACE inhibitors.
Experimental Protocol: Comparative Hepatotoxicity in Rats[3][4]
-
Animal Model: Male albino rats.
-
Drug Administration: Enalapril and captopril were administered orally once every three days for four weeks at doses of 10% and 20% of their respective LD50 values.
-
Parameters Assessed: Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) were measured. Glutathione (GSH) and malondialdehyde (MDA) levels were also determined. Histopathological examination of the liver was conducted.
Quantitative Data: Liver Function and Oxidative Stress Markers
| Parameter | Time Point | Captopril (10% LD50) | Captopril (20% LD50) | Enalapril (10% LD50) | Enalapril (20% LD50) | Control |
| ALT & AST | 1 week | No significant change | No significant change | No significant change | Significant Increase | No significant change |
| Glutathione (GSH) | 1 & 4 weeks | - | - | - | Decrease | No significant change |
| Malondialdehyde (MDA) | 1 & 4 weeks | - | Significant Increase | Significant Increase | Significant Increase | No significant change |
| Histopathology | 4 weeks | Healthy hepatocytes, mild inflammation | Diffuse vacuolar degeneration | Healthy hepatocytes, mild inflammation | Vacuolar degeneration, coagulative necrosis, significant inflammation | Normal histology |
Note: The study concluded that enalapril demonstrated higher adverse impacts on the liver than captopril at the same dose ratio.[3][4]
Acute Systemic Toxicity
Acute toxicity studies are fundamental in determining the lethal dose and observing immediate adverse effects.
Experimental Protocol: Acute Toxicity of Captopril in Rats and Mice
-
Animal Models: Sprague-Dawley rats and ICR mice.
-
Drug Administration: Single oral, intravenous, or subcutaneous administration of captopril.
-
Parameters Assessed: Lethal Dose 50 (LD50) was estimated, and clinical signs of toxicity were observed.
Quantitative Data: LD50 and Clinical Signs
| Species | Sex | Route | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Male | Oral | 4249 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature, tarry stool. |
| Mouse | Female | Oral | 5050 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature. |
| Rat | Male | Oral | 4336 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature. |
| Rat | Female | Oral | 4245 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature. |
| Mouse | Male | IV | 3154 | Dyspnea, decreased spontaneous motor activity, decline in body temperature. |
| Mouse | Female | IV | 3225 | Dyspnea, decreased spontaneous motor activity, decline in body temperature. |
Note: In deceased animals after oral administration, hemorrhagic erosion or ulcers were observed in the glandular stomach. [cite: ]
Gastrointestinal Side Effects
Gastrointestinal adverse effects are a known class effect of ACE inhibitors.
-
Dogs: In veterinary medicine, captopril is noted to have a greater propensity for gastrointestinal adverse effects compared to enalapril and benazepril.[5][6]
-
Rats: In a study on drug-induced gastric lesions in rats, enalapril aggravated oxyphenbutazone-induced lesions, whereas captopril provided significant protection. This difference is potentially attributed to the sulfhydryl group present in captopril's structure.[7]
Neurological and Behavioral Effects
The impact of ACE inhibitors on the central nervous system is an area of ongoing research.
-
Rats: A study investigating the effects of captopril and enalapril on apomorphine-induced oral stereotypy in rats found that both drugs were able to antagonize this behavior. The inhibition by enalapril correlated with the inhibition of brain ACE.
-
Mice: Chronic high-dose administration of captopril has been shown to induce depressive-like behaviors in mice. A direct comparative study with enalapril on this specific endpoint is not currently available.
Cough and Angioedema: A Data Gap in Preclinical Models
While cough and angioedema are well-documented and significant side effects of ACE inhibitors in humans, there is a notable lack of direct comparative studies in animal models.
-
Angioedema: Preclinical models specifically designed to evaluate ACE inhibitor-induced angioedema are not well-established.[9][10][11] The underlying mechanisms are thought to involve bradykinin accumulation, but reliable and validated animal models for comparative testing are lacking.[9][11][12] This represents a significant limitation in the preclinical to clinical translation of this particular side effect.
Relationship between ACE inhibition and key side effects, highlighting data gaps.
Conclusion
The available preclinical data from research animals suggests that enalapril and captopril have distinct side effect profiles. At higher doses, enalapril appears to have a greater potential for nephrotoxicity and hepatotoxicity in rats compared to captopril. In contrast, captopril may be associated with a higher incidence of gastrointestinal disturbances, as observed in dogs. The presence of a sulfhydryl group in captopril may offer some protective effects against certain types of gastric lesions.
It is critical for researchers and drug development professionals to acknowledge the existing data gaps, particularly the lack of robust, direct comparative studies on cough and angioedema in animal models. The absence of such data necessitates careful consideration and highlights the importance of vigilant monitoring for these side effects in clinical development and post-market surveillance. Further research is warranted to develop and validate animal models that can more accurately predict the incidence of these clinically significant adverse events.
References
- 1. Nephrotoxicity Evaluation of Captopril and Enalapril in Rats: Comparative Study [ejvs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Comparison of the effects of captopril and enalapril on oxyphenbutazone and ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE inhibitor-induced angioedema. Incidence, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Drug Discovery Services for Angioedema [ace-therapeutics.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. angioedemanews.com [angioedemanews.com]
Independent replication of published findings on enalapril maleate's cardioprotective effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently replicated findings on the cardioprotective effects of enalapril maleate. Drawing on data from pivotal clinical trials, this document summarizes quantitative outcomes, details experimental methodologies, and visually represents key pathways and workflows to support further research and development in cardiovascular medicine.
Data Summary: Enalapril's Cardioprotective Efficacy in Landmark Trials
The cardioprotective effects of enalapril have been consistently demonstrated across multiple large-scale, independent clinical trials. These studies, serving as de facto replications of each other's foundational findings, have established enalapril as a cornerstone therapy in cardiovascular medicine. Below is a summary of quantitative data from key trials.
| Trial | Patient Population | Treatment Group | Control Group | Key Outcome | Result |
| CONSENSUS | Severe Congestive Heart Failure (NYHA Class IV) | Enalapril + Conventional Therapy | Placebo + Conventional Therapy | 6-Month Mortality | 26% vs. 44% (40% risk reduction, p=0.002)[1][2] |
| 1-Year Mortality | 36% vs. 52% (31% risk reduction)[1][3] | ||||
| SOLVD-Treatment | Symptomatic Heart Failure (LVEF ≤35%) | Enalapril | Placebo | All-Cause Mortality | 16% risk reduction[4] |
| Death from Progressive Heart Failure | 22% risk reduction[4] | ||||
| Death or Hospitalization for Heart Failure | 26% risk reduction[4] | ||||
| SOLVD-Prevention | Asymptomatic Left Ventricular Dysfunction (LVEF ≤35%) | Enalapril | Placebo | Death or Development of Heart Failure | 29% risk reduction (p<0.001)[5] |
| Death or Hospitalization for Heart Failure | 20% risk reduction (p<0.001)[5] | ||||
| PRACTICAL | Acute Myocardial Infarction (<24 hours) | Enalapril | Placebo | 90-Day Mortality | 1 death vs. 7 deaths (p=0.038)[5] |
| 12-Month Mortality | 2 deaths vs. 12 deaths (p=0.022)[5] |
Comparison with Alternative ACE Inhibitors
Enalapril has been compared with other angiotensin-converting enzyme (ACE) inhibitors, primarily captopril, in head-to-head clinical trials.
| Trial | Patient Population | Treatment Group 1 | Treatment Group 2 | Key Outcome | Result |
| PRACTICAL | Acute Myocardial Infarction (<24 hours) | Enalapril (5 mg 3x daily) | Captopril (25 mg 3x daily) | Change in Left Ventricular Ejection Fraction | No significant difference between groups[5] |
| Change in End-Diastolic/End-Systolic Volume | No significant difference between groups[5] | ||||
| 90-Day Mortality | 1 death (enalapril) vs. 9 deaths (captopril) (p=0.038, comparison with placebo)[5] | ||||
| 12-Month Mortality | 2 deaths (enalapril) vs. 10 deaths (captopril) (p=0.022, comparison with placebo)[5] | ||||
| Hypertension Study | Moderate-to-Severe Essential Hypertension | Enalapril (20-40 mg) | Captopril (50-100 mg) | Reduction in Diastolic Blood Pressure | Enalapril showed a more efficient reduction (p<0.05)[6] |
Experimental Protocols
Detailed methodologies from the cited landmark trials are outlined below to provide a framework for experimental replication and extension.
CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)
-
Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV severe congestive heart failure.[1][2]
-
Inclusion Criteria: Patients receiving optimal treatment with digitalis and diuretics, with an enlarged heart on chest X-ray.[1]
-
Exclusion Criteria: Treatment with another ACE inhibitor, acute pulmonary edema, hemodynamically important aortic or mitral stenosis, myocardial infarction within the prior two months, unstable angina, planned cardiac surgery, cor pulmonale, and significant renal insufficiency.[1]
-
Intervention: Patients were randomized to receive either enalapril (starting at 2.5 mg to 5 mg twice daily, titrated up to 20 mg twice daily as tolerated, with a mean dose of 18.4 mg/day) or placebo, in addition to their conventional therapy.[3][7]
-
Secondary Endpoints: Mortality at twelve months and long-term mortality.[1]
SOLVD (Studies of Left Ventricular Dysfunction)
The SOLVD program consisted of two pivotal trials: the Treatment Trial and the Prevention Trial.
-
Objective: To determine if enalapril reduces mortality and morbidity in patients with symptomatic (Treatment Trial) and asymptomatic (Prevention Trial) left ventricular dysfunction.[8]
-
Study Design: Two randomized, double-blind, placebo-controlled trials.[9]
-
Patient Population:
-
Treatment Trial: 2,569 patients with symptomatic congestive heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[4]
-
Prevention Trial: 4,228 patients with asymptomatic left ventricular dysfunction (LVEF ≤35%).
-
-
Intervention: In both trials, patients were randomized to receive either enalapril (titrated up to 10 mg twice daily) or placebo.[10] A run-in period with open-label enalapril followed by placebo was used to identify patients who could tolerate the drug and were compliant.[10]
-
Primary Endpoint: All-cause mortality.[4]
-
Secondary Endpoints: Cardiovascular mortality, and death or hospitalization for congestive heart failure.[4]
PRACTICAL (Prospective Randomized Amlodipine Survival Evaluation)
-
Objective: To compare the effects of early administration of enalapril and captopril on left ventricular function and survival after acute myocardial infarction.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 225 patients who presented within 24 hours of the onset of an acute myocardial infarction.[5]
-
Intervention: Patients were randomized to one of three groups: oral enalapril (starting with 1.25 mg at 2-hour intervals for 3 doses, followed by 5 mg three times daily), oral captopril (starting with 6.25 mg at 2-hour intervals for 3 doses, followed by 25 mg three times daily), or placebo.[5] Treatment was continued for 12 months.
-
Primary Endpoints: Left ventricular ejection fraction and left ventricular volumes as measured by radionuclide ventriculography.[5]
-
Secondary Endpoint: Total mortality.[5]
Visualizing the Mechanisms and Workflows
To further elucidate the underpinnings of enalapril's cardioprotective effects and the design of the key clinical trials, the following diagrams are provided.
Signaling Pathway of Enalapril's Cardioprotective Effects
Caption: Mechanism of enalapril's cardioprotective action via RAAS inhibition.
Experimental Workflow of the CONSENSUS Trial
Caption: CONSENSUS trial experimental workflow.
Experimental Workflow of the SOLVD Trials
Caption: SOLVD trials experimental workflow.
Experimental Workflow of the PRACTICAL Trial
Caption: PRACTICAL trial experimental workflow.
References
- 1. The Effects of Enalapril on Mortality in Severe Congestive Heart failure - American College of Cardiology [acc.org]
- 2. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CONSENSUS - Enalapril in severe HF — NERDCAT [nerdcat.org]
- 4. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) - American College of Cardiology [acc.org]
- 5. Comparison of Enalapril Versus Captopril on Left Ventricular Function and Survival Three Months After Acute myocardial infarction - American College of Cardiology [acc.org]
- 6. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
Safety Operating Guide
Proper Disposal of Enalapril Maleate in a Laboratory Setting
The responsible disposal of Enalapril Maleate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. All waste must be managed in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure that all personnel are familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, and eye and face protection.[3][4] Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols.[3][5]
In case of a spill, follow these procedures:
-
Minor Spills : For dry spills, avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3]
-
Major Spills : Alert personnel in the area and, if necessary, emergency responders.[1] Prevent the spillage from entering drains or waterways.[1][3] For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[6] Wash the affected area thoroughly with water, and collect the wash water for treatment before disposal.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips), and solutions.
-
This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to consult your institution's environmental health and safety (EHS) department and review the specific SDS for the product in use, as formulations may vary.
-
Segregate this compound waste from other chemical waste streams to ensure proper disposal.
-
-
Containerization and Labeling :
-
Place solid this compound waste in a securely sealed, clearly labeled container.[1]
-
Aqueous solutions containing this compound should be collected in a compatible, sealed container. Do not discharge this compound solutions into the sewer system.[1][4][7]
-
Label the waste container clearly with "this compound Waste" and include any other identifiers required by your institution.
-
-
Storage :
-
Disposal :
-
The primary recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed hazardous waste disposal company, which will typically use incineration.[9][10]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste management vendors.
-
Never dispose of this compound in the regular trash or down the drain.[1]
-
Quantitative Data: Ecotoxicity of this compound
The following table summarizes the ecotoxicity data for this compound, highlighting its potential impact on aquatic life. This data underscores the importance of preventing its release into the environment.
| Organism | Test Type | Metric | Result | Exposure Time | Reference |
| Pimephales promelas (Fathead minnow) | Acute | LC50 | > 1,000 mg/L | 96 hours | [11] |
| Daphnia magna (Water flea) | Acute | EC50 | 346 mg/L | 48 hours | [11] |
| Natural Microorganism | Respiration Inhibition | EC50 | > 1,000 mg/L | 3 hours | [11] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. camberpharma.com [camberpharma.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. organon.com [organon.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
